2'-epi-2'-O-acetylthevetin B
Descripción
Propiedades
Fórmula molecular |
C44H68O19 |
|---|---|
Peso molecular |
901.0 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5S,6S)-2-[[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-3-yl] acetate |
InChI |
InChI=1S/C44H68O19/c1-19-36(63-40-35(53)33(51)31(49)28(62-40)18-57-39-34(52)32(50)30(48)27(16-45)61-39)37(55-5)38(59-20(2)46)41(58-19)60-23-8-11-42(3)22(15-23)6-7-26-25(42)9-12-43(4)24(10-13-44(26,43)54)21-14-29(47)56-17-21/h14,19,22-28,30-41,45,48-54H,6-13,15-18H2,1-5H3/t19-,22+,23-,24+,25-,26+,27+,28+,30+,31+,32-,33-,34+,35+,36-,37+,38-,39+,40-,41-,42-,43+,44-/m0/s1 |
Clave InChI |
ILSCMGXPNCDKNU-NLGBLHKOSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Origen del producto |
United States |
Foundational & Exploratory
Unveiling 2'-epi-2'-O-acetylthevetin B: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sourcing and isolation protocols for 2'-epi-2'-O-acetylthevetin B, a cardiac glycoside with significant biological activity. The information presented herein is curated for professionals in the fields of natural product chemistry, pharmacology, and drug development.
Executive Summary
This compound is a potent cardenolide glycoside that has been successfully isolated from the seeds of the Cerbera manghas L. tree, a plant belonging to the Apocynaceae family. This family is well-known for being a rich source of biologically active cardiac glycosides. The isolation and purification of this compound involve a multi-step process combining solvent extraction with various chromatographic techniques. This guide details the necessary procedures, providing a reproducible framework for obtaining this valuable natural product for further research and development.
Natural Source: Cerbera manghas L.
The primary natural reservoir of this compound is the seeds of Cerbera manghas L., commonly known as the sea mango. This plant is prevalent in coastal regions of the Indo-Pacific. All parts of the Cerbera manghas plant are known to contain a complex mixture of cardiac glycosides, with the seeds being a particularly concentrated source. It is imperative to note that Cerbera manghas is highly toxic, and handling of any part of the plant should be conducted with extreme caution and appropriate safety measures.
Isolation and Purification: A Detailed Experimental Protocol
The isolation of this compound from Cerbera manghas seeds is a meticulous process that requires a combination of extraction and chromatographic separations. The following protocol is based on established methodologies for the isolation of cardenolide glycosides from this source.
I. Plant Material Collection and Preparation
-
Collection: Mature fruits of Cerbera manghas are collected.
-
Seed Extraction: The fruits are opened to carefully extract the seeds.
-
Drying and Pulverization: The seeds are air-dried in a well-ventilated area until a constant weight is achieved. The dried seeds are then ground into a fine powder to increase the surface area for efficient extraction.
II. Extraction of Crude Cardiac Glycosides
-
Solvent Extraction: The powdered seeds are subjected to exhaustive extraction with a suitable organic solvent. A common method involves maceration or Soxhlet extraction with methanol (B129727) or ethanol.
-
Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
III. Chromatographic Purification
A multi-step chromatographic approach is essential to isolate this compound from the complex mixture of compounds present in the crude extract.
-
Initial Fractionation (Column Chromatography):
-
The crude extract is adsorbed onto a solid support (e.g., silica (B1680970) gel) and loaded onto a silica gel column.
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired cardiac glycosides.
-
-
Further Purification (Sephadex LH-20 Chromatography):
-
Fractions enriched with the target compound are pooled and subjected to size-exclusion chromatography on a Sephadex LH-20 column, using methanol as the mobile phase. This step aids in the removal of pigments and other impurities.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Final purification is achieved using preparative or semi-preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
A C18 column is typically employed with a mobile phase consisting of a gradient of water and acetonitrile (B52724) or methanol.
-
The elution is monitored using a UV detector, and the peak corresponding to this compound is collected.
-
IV. Structure Elucidation
The identity and purity of the isolated compound are confirmed through various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight and elemental composition.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups and chromophores present in the molecule.
Quantitative Data
The yield of this compound from Cerbera manghas seeds can vary depending on the geographical origin of the plant material, the time of harvest, and the efficiency of the extraction and purification process. While specific yield percentages are not always reported, the following table summarizes the key quantitative aspects of the isolation process.
| Parameter | Description |
| Starting Material | Dried and powdered seeds of Cerbera manghas L. |
| Extraction Solvent | Methanol or Ethanol |
| Primary Chromatography | Silica Gel Column Chromatography |
| Secondary Chromatography | Sephadex LH-20 Chromatography |
| Final Purification | Reverse-Phase HPLC (C18 column) |
| Purity (Post-HPLC) | >95% (as determined by analytical HPLC and NMR) |
Experimental Workflow and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the isolation and analysis of this compound.
Caption: Isolation workflow for this compound.
Caption: Structural elucidation of the isolated compound.
An In-depth Technical Guide to 2'-epi-2'-O-acetylthevetin B: Chemical Structure, Stereochemistry, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-epi-2'-O-acetylthevetin B, also known as GHSC-74, is a cardiac glycoside isolated from the seeds of Cerbera manghas L. and Thevetia peruviana (yellow oleander). This potent natural product has garnered significant interest for its cytotoxic and pro-apoptotic activities against various cancer cell lines, particularly human hepatocellular carcinoma (HepG2). This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of this compound, with a focus on its mechanism of action in inducing apoptosis. Detailed experimental protocols for the isolation and analysis of related cardiac glycosides are also presented, along with quantitative data where available.
Chemical Structure and Stereochemistry
This compound is a complex cardiac glycoside with the molecular formula C₄₄H₆₈O₁₉ and a molecular weight of 901.00 g/mol . Its chemical structure consists of a steroid aglycone, digitoxigenin (B1670572), attached to a trisaccharide chain. The defining features of this molecule are the acetylation at the 2'-hydroxyl group of the first sugar moiety and the epimerization at the 2' position, distinguishing it from its parent compound, thevetin (B85951) B.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄₄H₆₈O₁₉ |
| Molecular Weight | 901.00 g/mol |
| CAS Number | 82145-55-9 |
| Synonyms | GHSC-74 |
Biological Activity and Mechanism of Action
This compound exhibits significant cytotoxic activity against cancer cells, with a primary mechanism of action being the induction of apoptosis.[1][2] Studies on human hepatocellular carcinoma (HepG2) cells have elucidated the key signaling pathways involved.
Induction of Apoptosis via the Intrinsic Pathway
The pro-apoptotic effects of this compound are primarily mediated through the intrinsic, or mitochondrial, pathway of apoptosis.[1] This is characterized by the following key events:
-
Generation of Reactive Oxygen Species (ROS): Treatment with this compound leads to an increase in intracellular ROS, which acts as a critical upstream signaling molecule in the apoptotic cascade.
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): The accumulation of ROS leads to the dissipation of the mitochondrial membrane potential, a key event in the initiation of apoptosis.
-
Caspase Activation: The disruption of the mitochondrial membrane results in the release of cytochrome c into the cytosol, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis.
-
Caspase-Independent Apoptosis: In addition to the caspase-dependent pathway, this compound also induces apoptosis through a caspase-independent mechanism involving the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, where it promotes chromatin condensation and DNA fragmentation.[1]
Importantly, the extrinsic (death receptor-mediated) pathway, involving Fas and FasL, does not appear to be significantly involved in the apoptotic mechanism of this compound.[1]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound causes cell cycle arrest at the S and G2/M phases in HepG2 cells, further contributing to its anti-proliferative effects.[1]
Below is a diagram illustrating the proposed signaling pathway for apoptosis induced by this compound.
Experimental Protocols
General Isolation and Purification of Cardiac Glycosides from Cerbera manghas Seeds
This protocol outlines a general workflow for the extraction and purification of cardiac glycosides.
Methodology:
-
Sample Preparation: Dried seeds of Cerbera manghas are ground into a fine powder.
-
Extraction: The powdered seeds are extracted with a suitable solvent system, such as a mixture of methanol and water, often with the aid of sonication or maceration to enhance extraction efficiency.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant material, and the solvent is removed under reduced pressure to yield a crude extract.
-
Purification: The crude extract is then subjected to further purification steps. A common technique is solid-phase extraction (SPE) using a C18 cartridge to remove non-polar impurities. Further purification to isolate the target compound is typically achieved using preparative high-performance liquid chromatography (HPLC).
Structural Elucidation
The structure of the isolated compound would be elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the connectivity of atoms and the stereochemistry of the molecule. The "2'-epi" and "2'-O-acetyl" functionalities would be confirmed by detailed analysis of the chemical shifts and coupling constants in the sugar region of the NMR spectra.
Quantitative Data
As of the date of this guide, specific quantitative data such as detailed NMR chemical shifts, coupling constants, and mass spectral fragmentation patterns for this compound are not available in publicly accessible literature. Researchers interested in this compound would need to perform de novo structural elucidation upon its isolation.
Conclusion
This compound is a promising natural product with potent anti-cancer properties. Its ability to induce apoptosis through multiple pathways in cancer cells makes it a valuable lead compound for further investigation in drug development. This guide provides a foundational understanding of its chemical nature and biological activity. Further research is warranted to fully characterize its structure, stereochemistry, and to explore its therapeutic potential in greater detail. The elucidation of its complete biosynthetic pathway could also open avenues for its biotechnological production.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2'-epi-2'-O-acetylthevetin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-epi-2'-O-acetylthevetin B is a cardiac glycoside, a class of naturally derived compounds known for their potent effects on heart muscle. It is a stereoisomer of acetylthevetin B, a compound isolated from the yellow oleander (Thevetia peruviana). Cardiac glycosides are characterized by a steroid nucleus and a sugar moiety. The biological activity of these compounds is highly dependent on their three-dimensional structure, and subtle changes in stereochemistry can lead to significant differences in their pharmacological profiles. This document provides a comprehensive overview of the inferred physical and chemical properties of this compound, alongside experimental protocols for its potential isolation and characterization, and a discussion of its likely mechanism of action.
Molecular Structure
The structure of this compound is inferred from that of acetylthevetin B. The "2'-epi" designation indicates that the stereochemistry at the 2' position of the L-thevetose sugar moiety is inverted compared to acetylthevetin B.
Inferred Structure of this compound:
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of acetylthevetin B. The corresponding properties for its 2'-epimer are expected to be similar but may show slight variations, particularly in optical rotation and chromatographic behavior.
| Property | Acetylthevetin B (Known) | This compound (Inferred) |
| Molecular Formula | C₄₂H₆₄O₁₄ | C₄₂H₆₄O₁₄ |
| Molecular Weight | 792.95 g/mol | 792.95 g/mol |
| Appearance | White crystalline solid | Likely a white solid |
| Melting Point | Data not readily available | Expected to be similar to acetylthevetin B, but potentially different |
| Boiling Point | Decomposes before boiling | Decomposes before boiling |
| Solubility | Soluble in methanol (B129727), ethanol (B145695), chloroform (B151607); sparingly soluble in water | Expected to have similar solubility profile |
| Optical Rotation | Data not readily available | Expected to have a different specific rotation value from acetylthevetin B |
Spectroscopic Data (Based on Acetylthevetin B)
Detailed spectroscopic analysis is crucial for the definitive identification of this compound. The data for acetylthevetin B provides a reference for what to expect, with predictable shifts for the protons and carbons near the epimeric center.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra of this compound are expected to be very similar to those of acetylthevetin B, with the most significant differences occurring in the chemical shifts and coupling constants of the protons and carbons in the L-thevetose sugar moiety, particularly around the C-2' position.
Expected 1H NMR Spectral Features:
-
Aglycone Protons: Signals corresponding to the steroid nucleus.
-
Sugar Protons: A distinct set of signals for the L-thevetose and glucose moieties. The H-2' proton signal is expected to show a different chemical shift and coupling pattern compared to acetylthevetin B due to the change in its spatial orientation.
-
Acetyl Group Protons: A singlet around δ 2.0 ppm.
Expected 13C NMR Spectral Features:
-
Aglycone Carbons: Resonances characteristic of the cardenolide steroid core.
-
Sugar Carbons: Signals for the sugar units. The C-1', C-2', and C-3' carbons of the L-thevetose unit are likely to exhibit noticeable chemical shift differences compared to acetylthevetin B.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would confirm the molecular formula of this compound. The fragmentation pattern in MS/MS experiments is expected to be very similar to that of acetylthevetin B, showing characteristic losses of the sugar moieties and water from the steroid core.
| Ionization Mode | Expected m/z |
| ESI-MS ([M+H]⁺) | ~793.4345 |
| ESI-MS ([M+Na]⁺) | ~815.4164 |
Experimental Protocols
The following are detailed methodologies for the isolation, purification, and characterization of cardiac glycosides from Thevetia peruviana, which can be adapted for the specific targeting of this compound.
Isolation and Purification
Methodology:
-
Plant Material: Dried and powdered seeds of Thevetia peruviana are used as the starting material.
-
Defatting: The powdered seeds are first defatted with petroleum ether to remove lipids.
-
Extraction: The defatted material is then extracted with methanol or ethanol at room temperature for an extended period.
-
Concentration: The solvent is evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned with chloroform to separate compounds based on polarity. The cardiac glycosides typically concentrate in the chloroform fraction.
-
Column Chromatography: The chloroform extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative HPLC: Fractions containing compounds with similar TLC profiles to known cardiac glycosides are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to isolate the pure compound.
Structural Elucidation
Methodology:
-
Mass Spectrometry: The molecular formula is determined using HRMS.
-
1D NMR: 1H and 13C NMR spectra are recorded to identify the types of protons and carbons present.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings within the steroid and sugar moieties.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range proton-carbon correlations, which is crucial for connecting the aglycone to the sugar and the sugar units to each other.
-
-
Stereochemistry: The relative stereochemistry is determined by analyzing coupling constants and through NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. The absolute stereochemistry is often inferred by comparison to known compounds isolated from the same source.
Mechanism of Action and Signaling Pathway
Cardiac glycosides exert their effects by inhibiting the Na+/K+-ATPase pump, an enzyme located in the cell membrane of heart muscle cells (myocytes).
Detailed Mechanism:
-
Binding and Inhibition: this compound is expected to bind to the extracellular domain of the α-subunit of the Na+/K+-ATPase. This binding inhibits the pump's activity.
-
Increased Intracellular Sodium: Inhibition of the pump leads to an accumulation of sodium ions inside the cell.
-
Effect on Sodium-Calcium Exchanger: The increased intracellular sodium concentration alters the electrochemical gradient, which in turn reduces the activity of the Na+/Ca2+ exchanger to pump calcium out of the cell.
-
Increased Intracellular Calcium: This results in an increase in the intracellular calcium concentration.
-
Enhanced Contractility: The higher intracellular calcium levels lead to greater uptake of calcium into the sarcoplasmic reticulum. During each action potential, more calcium is released, leading to a stronger contraction of the heart muscle.
The stereochemistry of the sugar moiety can influence the binding affinity of the cardiac glycoside to the Na+/K+-ATPase, thereby affecting its potency. The change at the 2'-position in this compound could potentially alter its interaction with the receptor and, consequently, its biological activity compared to acetylthevetin B.
Conclusion
While direct experimental data for this compound is currently lacking, this technical guide provides a robust framework for its study based on the well-characterized isomer, acetylthevetin B. The inferred physical, chemical, and spectroscopic properties, along with the provided experimental protocols, offer a solid starting point for researchers and drug development professionals interested in this and other novel cardiac glycosides. Further research is essential to isolate or synthesize this epimer and validate its properties and pharmacological activity, which could reveal important structure-activity relationships within this class of compounds.
An In-depth Technical Guide to 2'-epi-2'-O-acetylthevetin B: Discovery, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cardiac glycoside 2'-epi-2'-O-acetylthevetin B, a compound of interest for its potent cytotoxic and pro-apoptotic activities. This document details its discovery, history, and natural source, alongside its better-known isomer, acetylthevetin B. A thorough examination of its biological activity, including quantitative data on its effects on cancer cell lines, is presented. Detailed experimental protocols for the isolation and characterization of these related cardiac glycosides are provided to facilitate further research. Furthermore, this guide elucidates the molecular mechanisms of action, with a focus on the signaling pathways involved in apoptosis, visualized through detailed diagrams. This document is intended to be a core resource for researchers in oncology, natural product chemistry, and drug development.
Introduction and Discovery
The study of cardiac glycosides has a long history in both traditional medicine and modern pharmacology. While historically recognized for their cardiotonic effects, recent research has highlighted their potential as potent anti-cancer agents. Within this class of compounds, this compound has emerged as a molecule of interest.
This compound is a cardiac glycoside that has been isolated from the seeds of Cerbera manghas L. (sea mango), a plant belonging to the Apocynaceae family. Its discovery is part of the broader scientific investigation into the rich phytochemical profile of Cerbera species, which are known to be a source of various bioactive cardenolides. Research has specifically identified this compound as a potent inducer of cell cycle arrest and apoptosis in human hepatocellular carcinoma cells.
Closely related to this compound is acetylthevetin B , an isomer isolated from the seeds of Thevetia peruviana (Pers.) K. Schum (yellow oleander), another member of the Apocynaceae family. Acetylthevetin B has been more extensively studied and is recognized for its antitumor properties against a range of cancer cell lines. Thevetin B is a primary cardiac glycoside found in Thevetia peruviana, and acetylthevetin B is its acetylated derivative.
This guide will focus on this compound, with comparative data and contextual information drawn from the research on acetylthevetin B to provide a more complete understanding of this subclass of cardiac glycosides.
Physicochemical Properties and Structure
The chemical formula for this compound is C₄₂H₆₄O₁₅. Its structure is characterized by a steroidal aglycone core linked to a sugar moiety. The "2'-epi" designation indicates a specific stereochemical configuration at the 2' position of the sugar component, distinguishing it from other isomers like acetylthevetin B. The "2'-O-acetyl" refers to the presence of an acetyl group at this position.
Biological Activity and Quantitative Data
Both this compound and acetylthevetin B exhibit significant cytotoxic activity against various cancer cell lines. The primary mechanism of this activity is the induction of apoptosis.
Cytotoxicity Data
The following tables summarize the available quantitative data on the cytotoxic effects of these compounds.
Table 1: Cytotoxicity of this compound
| Cell Line | Cancer Type | Metric | Value | Reference |
| HepG2 | Human Hepatocellular Carcinoma | IC₅₀ | Not explicitly stated, but effective concentrations for apoptosis induction were in the micromolar range. |
Table 2: Cytotoxicity of Acetylthevetin B
| Cell Line | Cancer Type | Metric | Value (μM) | Reference |
| A549 | Human Lung Carcinoma | IC₅₀ | 2.94 | [1] |
| A549 (ATB-CP1 micelles) | Human Lung Carcinoma | IC₅₀ | 0.76 | [1] |
| A549 (ATB-CP2 micelles) | Human Lung Carcinoma | IC₅₀ | 1.44 | [1] |
Mechanism of Action: Induction of Apoptosis
Research indicates that this compound induces apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.
Key events in this signaling cascade include:
-
Generation of Reactive Oxygen Species (ROS): Treatment with the compound leads to a significant increase in intracellular ROS.
-
Disruption of Mitochondrial Membrane Potential: The increase in ROS contributes to the dissipation of the mitochondrial membrane potential.
-
Activation of Caspase-9: The disruption of the mitochondrial membrane leads to the activation of caspase-9, an initiator caspase in the intrinsic apoptotic pathway.
-
Translocation of Apoptosis-Inducing Factor (AIF): AIF is a pro-apoptotic factor that translocates from the mitochondria to the nucleus to mediate DNA fragmentation in a caspase-independent manner.
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.
Figure 1. Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
The following sections provide detailed methodologies for the isolation and characterization of this compound and related cardiac glycosides.
General Workflow for Isolation and Characterization
The diagram below outlines a typical workflow for the extraction, isolation, and identification of these compounds from their natural sources.
Figure 2. General workflow for the isolation of cardiac glycosides.
Detailed Isolation Protocol for Cardiac Glycosides from Thevetia peruviana Seeds
This protocol is adapted from methodologies used for the isolation of cardiac glycosides, including acetylthevetin B, from Thevetia peruviana.
-
Plant Material Preparation: Air-dry the seeds of Thevetia peruviana and grind them into a fine powder.
-
Defatting: Extract the powdered seeds with petroleum ether to remove fatty oils.
-
Extraction: The defatted seed material is then extracted with ethanol (B145695) or methanol at room temperature for an extended period (e.g., 48-72 hours) with occasional shaking. The extraction is repeated multiple times to ensure maximum yield.
-
Concentration: The solvent from the combined extracts is evaporated under reduced pressure to obtain a concentrated crude extract.
-
Fractionation: The crude extract is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like chloroform (B151607) and gradually increasing the polarity with methanol.
-
Further Purification: Fractions showing the presence of cardiac glycosides (as determined by thin-layer chromatography) are pooled and further purified using techniques such as Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC).
-
Crystallization: The purified compound can be crystallized from a suitable solvent system (e.g., methanol-chloroform) to obtain pure crystals.
Characterization Techniques
The structure of the isolated compounds is elucidated using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, as well as 2D NMR techniques (COSY, HMQC, HMBC), are used to determine the connectivity of atoms and the stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the compound.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated anti-cancer activity. Its ability to induce apoptosis in cancer cells through the mitochondrial pathway makes it a valuable lead compound for the development of novel chemotherapeutic agents. The closely related acetylthevetin B also shows significant potential and has been the subject of drug delivery studies to enhance its efficacy and reduce toxicity.
Future research should focus on:
-
The total synthesis of this compound to provide a sustainable source for further studies and to allow for the generation of novel analogs.
-
In-depth investigation of its efficacy in a wider range of cancer cell lines and in in vivo animal models.
-
Elucidation of the precise molecular targets and further details of the signaling pathways it modulates.
-
Development of targeted drug delivery systems to improve its therapeutic index.
This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this intriguing cardiac glycoside.
References
"2'-epi-2'-O-acetylthevetin B" biosynthesis pathway in Thevetia peruviana
An In-depth Technical Guide on the Core Biosynthesis Pathway of 2'-epi-2'-O-acetylthevetin B in Thevetia peruviana
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The biosynthesis of this compound in Thevetia peruviana has not been fully elucidated. This guide presents a hypothetical pathway based on the general biosynthesis of cardiac glycosides and recent transcriptomic data from T. peruviana. The existence and synthesis of the "2'-epi" isomer are speculative.
Introduction
Thevetia peruviana, commonly known as yellow oleander, is a plant belonging to the Apocynaceae family. It is a rich source of various secondary metabolites, including cardiac glycosides, which are known for their significant physiological effects. Among these are thevetin (B85951) A and thevetin B. Thevetin B is a trisaccharide derivative of the cardenolide digitoxigenin. This guide focuses on the hypothetical biosynthesis of a related compound, this compound, providing a detailed overview for researchers in natural product chemistry, drug discovery, and plant biochemistry.
Hypothetical Biosynthesis Pathway of this compound
The biosynthesis of cardiac glycosides is a complex process that begins with primary metabolites and involves a series of enzymatic modifications to produce the final complex structure. The proposed pathway for this compound can be divided into three main stages: aglycone biosynthesis, glycosylation, and subsequent modifications.
Aglycone (Digitoxigenin) Biosynthesis
The aglycone of thevetin B is digitoxigenin, a cardenolide steroid. Its biosynthesis is believed to start from cholesterol or phytosterols, proceeding through the intermediate pregnenolone.
-
Step 1: From Sterols to Pregnenolone: The initial steps involve the conversion of cholesterol or other plant sterols (e.g., β-sitosterol, campesterol) to pregnenolone. This is a critical step in steroid metabolism in plants.
-
Step 2: Conversion of Pregnenolone to Progesterone: Pregnenolone is then converted to progesterone.
-
Step 3: Formation of the Cardenolide Ring: Progesterone undergoes a series of hydroxylation, reduction, and other modifications to form the characteristic cardenolide aglycone, digitoxigenin.
Recent transcriptomic analysis of T. peruviana has identified several candidate genes that may be involved in this pathway, including those encoding isopentenyl-diphosphate delta-isomerase (IPP2), squalene (B77637) synthase (SQS1), and various cytochrome P450s (e.g., CYP710A3)[1][2][3].
Caption: Hypothetical biosynthesis pathway of the aglycone digitoxigenin.
Biosynthesis of the Sugar Moiety (L-Thevetose)
Thevetin B contains a unique deoxy sugar, L-thevetose. The biosynthesis of such rare sugars in plants is often complex and starts from common nucleotide-activated sugars like UDP-glucose. The specific enzymatic steps for L-thevetose biosynthesis are currently unknown.
References
- 1. Transcriptome analysis of Thevetia peruviana cell suspensions treated with methyl jasmonate reveals genes involved in phenolics, flavonoids and cardiac glycosides biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Transcriptome analysis of Thevetia peruviana cell suspensions treated with methyl jasmonate reveals genes involved in phenolics, flavonoids and cardiac glycosides biosynthesis [frontiersin.org]
- 3. Transcriptome analysis of Thevetia peruviana cell suspensions treated with methyl jasmonate reveals genes involved in phenolics, flavonoids and cardiac glycosides biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Stability and Degradation Profile of 2'-epi-2'-O-acetylthevetin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and degradation profile of 2'-epi-2'-O-acetylthevetin B, a cardiac glycoside with potential therapeutic applications. Due to the limited direct studies on this specific compound, this guide synthesizes information from studies on structurally related cardiac glycosides, such as thevetin (B85951) B and digoxin, to project a likely stability and degradation profile. This document details the anticipated effects of hydrolytic, oxidative, photolytic, and thermal stress conditions. Detailed experimental protocols for conducting forced degradation studies are provided, alongside a summary of expected quantitative degradation data. Furthermore, this guide elucidates the primary signaling pathways modulated by cardiac glycosides, offering a deeper understanding of their mechanism of action.
Introduction
This compound is a member of the cardenolide class of cardiac glycosides, naturally occurring compounds found in plants of the Thevetia genus.[1][2] Like other cardiac glycosides, its biological activity stems from the inhibition of the Na+/K+-ATPase pump, a critical enzyme in cellular ion homeostasis.[2][3] This mechanism of action gives cardiac glycosides their traditional use in treating heart conditions and also underlies their investigation as potential anti-cancer agents.[4] The stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life. Understanding the degradation pathways of this compound is paramount for the development of stable pharmaceutical formulations and for defining appropriate storage conditions.
Predicted Stability and Degradation Profile
The chemical structure of this compound, with its steroidal backbone, unsaturated lactone ring, and glycosidic linkages, suggests susceptibility to several degradation pathways. The primary routes of degradation for cardiac glycosides are hydrolysis of the glycosidic bonds and modifications to the aglycone core.
Hydrolytic Degradation
Hydrolysis is anticipated to be a major degradation pathway for this compound, particularly under both acidic and basic conditions. The glycosidic linkages are susceptible to cleavage, leading to the formation of the aglycone and the individual sugar moieties.[3]
-
Acidic Conditions: Under acidic conditions, the glycosidic bonds are prone to hydrolysis, leading to the stepwise removal of the sugar units. Severe acid hydrolysis can yield the aglycone, digitoxigenin.[3]
-
Basic Conditions: Basic conditions can also promote the hydrolysis of the glycosidic linkages. Furthermore, the ester group at the 2'-O-acetyl position is susceptible to saponification under alkaline conditions.
Oxidative Degradation
The core structure of this compound contains sites that could be susceptible to oxidation, although specific studies on its oxidative degradation are lacking. Potential sites for oxidation include the double bond in the lactone ring and any hydroxyl groups on the steroid nucleus or sugar moieties.
Photodegradation
Many complex organic molecules are sensitive to light, and cardiac glycosides are no exception. Exposure to UV or visible light could potentially lead to isomerization, oxidation, or other forms of degradation. The extent of photodegradation would depend on the wavelength and intensity of the light, as well as the formulation.
Thermal Degradation
Elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions. For this compound, thermal stress is expected to accelerate hydrolysis and potentially lead to other degradation pathways, such as dehydration of the steroid nucleus.
Quantitative Data from Forced Degradation Studies of Structurally Related Cardiac Glycosides
The following table summarizes quantitative data from forced degradation studies on digoxin, a structurally similar cardiac glycoside. This data provides an indication of the potential extent of degradation for this compound under similar stress conditions.
| Stress Condition | Molarity/Intensity | Temperature | Duration | Compound | Percent Degradation | Reference |
| Acidic Hydrolysis | 0.1 M HCl | 25°C | 1 hour | Digoxin | 15% | [6] |
| Basic Hydrolysis | 0.1 M NaOH | 25°C | 1 hour | Digoxin | 41% | [6] |
| Oxidative | 3% H₂O₂ | 25°C | 1 hour | Digoxin | No significant degradation | [6] |
Experimental Protocols for Forced Degradation Studies
The following are detailed methodologies for conducting forced degradation studies on cardiac glycosides, adapted from established protocols for similar compounds.
General Procedure
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol (B129727) or acetonitrile (B52724). This stock solution is then used for the individual stress studies. A control sample, protected from the stress conditions, should be analyzed concurrently.
Acidic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at 60°C for 2 hours.
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1 M NaOH.
-
Dilute the final solution to a suitable concentration with the mobile phase for HPLC analysis.
Basic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at 60°C for 2 hours.
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1 M HCl.
-
Dilute the final solution to a suitable concentration with the mobile phase for HPLC analysis.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the final solution to a suitable concentration with the mobile phase for HPLC analysis.
Photodegradation
-
Expose a solution of the drug (e.g., 100 µg/mL in methanol) in a quartz cuvette to a photostability chamber.
-
The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter of near UV radiation.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.
-
Analyze the samples by HPLC at appropriate time intervals.
Thermal Degradation
-
Place a solid sample of the drug in a thermostatically controlled oven at 80°C for 48 hours.
-
Dissolve the heat-treated sample in a suitable solvent.
-
Dilute to a suitable concentration for HPLC analysis.
Analytical Method
A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products. A typical method would utilize a C18 column with a gradient elution of a buffered aqueous phase and an organic solvent like acetonitrile or methanol. Detection is commonly performed using a UV detector at a wavelength where the cardenolide absorbs, typically around 220 nm.
Signaling Pathways
Cardiac glycosides, including by extension this compound, exert their biological effects by modulating specific signaling pathways.
Inhibition of Na+/K+-ATPase
The primary and most well-understood mechanism of action of cardiac glycosides is the inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cells.[2][3] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the activity of the Na+/Ca2+ exchanger, resulting in an increase in intracellular calcium levels. In cardiac myocytes, this increase in intracellular calcium enhances contractility.
Caption: Inhibition of Na+/K+-ATPase by this compound.
Modulation of the TNF-α/NF-κB Signaling Pathway
Recent studies have shown that cardiac glycosides can also modulate inflammatory pathways. They have been found to inhibit the TNF-α/NF-κB signaling pathway, which plays a central role in inflammation. This inhibition occurs by preventing the recruitment of the TNF receptor-associated death domain (TRADD) to the TNF receptor.
Caption: Inhibition of the TNF-α/NF-κB signaling pathway.
Conclusion
While direct experimental data on the stability and degradation of this compound is currently unavailable, a comprehensive profile can be inferred from the behavior of structurally analogous cardiac glycosides. Hydrolysis of the glycosidic linkages is predicted to be the primary degradation pathway under both acidic and basic conditions. The provided experimental protocols offer a robust framework for conducting forced degradation studies to confirm these predictions and to fully characterize the stability of this promising compound. A thorough understanding of its degradation profile is a critical step in the journey towards its potential clinical application. Furthermore, its mechanism of action through the inhibition of Na+/K+-ATPase and modulation of inflammatory pathways highlights its therapeutic potential beyond cardiovascular diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cardiac glycosides from Yellow Oleander (Thevetia peruviana) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac Glycosides from the Seeds of Thevetia peruviana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thevetin B | C42H66O18 | CID 441850 - PubChem [pubchem.ncbi.nlm.nih.gov]
Potential Biological Activities of 2'-epi-2'-O-acetylthevetin B: An In-depth Technical Guide
Introduction
2'-epi-2'-O-acetylthevetin B is a cardiac glycoside, a class of naturally occurring steroid-like compounds. Its parent compound, acetylthevetin B, is isolated from the seeds of Thevetia peruviana (yellow oleander).[1] Cardiac glycosides have a long history of use in treating cardiac conditions, but recent research has unveiled their potent anticancer properties.[2][3][4][5] This has led to a surge in interest in these compounds as potential chemotherapeutic agents. The primary mechanism of action for many cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[2][4] This inhibition triggers a cascade of downstream signaling events that can induce apoptosis, cell cycle arrest, and other anticancer effects.[6]
This technical guide summarizes the potential biological activities of this compound, drawing parallels from acetylthevetin B and other related cardiac glycosides. It provides a comprehensive overview of potential cytotoxic effects, underlying molecular mechanisms, and relevant experimental methodologies.
Potential Biological Activities
Based on the activities of acetylthevetin B and other cardiac glycosides, this compound is predicted to exhibit significant antitumor activity .
Cytotoxicity Against Cancer Cell Lines
Acetylthevetin B has demonstrated cytotoxicity against various cancer cell lines. It is anticipated that this compound would display a similar, though potentially quantitatively different, cytotoxic profile. The epimerization at the 2'-position of the sugar moiety could influence its binding affinity to Na+/K+-ATPase or other cellular targets, thereby modulating its potency.
Table 1: Cytotoxicity of Acetylthevetin B and Related Cardiac Glycosides
| Compound | Cell Line | IC50 (µM) | Reference |
| Acetylthevetin B | A549 (Human lung cancer) | 2.94 | [7] |
| Acetylthevetin B-loaded CP1 micelles | A549 (Human lung cancer) | 0.76 | [7] |
| Acetylthevetin B-loaded CP2 micelles | A549 (Human lung cancer) | 1.44 | [7] |
| Cardiac Glycoside Compound 1 | MGC-803 (Human gastric cancer) | 0.05 - 0.15 | [5] |
| Cardiac Glycoside Compound 3 | HepG2 (Human liver cancer) | 0.032 - 0.055 | [8] |
| Cardiac Glycosides 1, 22, 26, 28 | MGC-803 (Human gastric cancer) | 0.02 - 0.53 | [2][3] |
*CP1 and CP2 refer to different chitosan-Pluronic P123 micelle formulations.
Potential Molecular Mechanisms of Action
The anticancer effects of cardiac glycosides are multifaceted. The primary target is the α-subunit of the Na+/K+-ATPase. Inhibition of this pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels through the Na+/Ca2+ exchanger. This disruption of ion homeostasis triggers several downstream signaling pathways.
Signaling Pathways
The elevated intracellular calcium and the binding of the cardiac glycoside to the Na+/K+-ATPase can activate a variety of signaling cascades that ultimately lead to cancer cell death. These pathways include:
-
Induction of Apoptosis: Activation of caspase cascades, leading to programmed cell death.
-
Cell Cycle Arrest: Halting of the cell cycle at various checkpoints, preventing proliferation.
-
Inhibition of Transcription Factors: Downregulation of key transcription factors involved in cancer cell growth and survival.
-
Activation of Immunogenic Cell Death (ICD): Triggering an immune response against cancer cells.[4]
Below are diagrams illustrating the potential signaling pathways that could be modulated by this compound.
Caption: General mechanism of cardiac glycoside-induced anticancer activity.
Caption: Potential apoptotic pathway induced by this compound.
Experimental Protocols
To investigate the potential biological activities of this compound, standard in vitro assays can be employed.
Cell Culture
-
Human cancer cell lines (e.g., A549, MGC-803, SW1990, HepG2) and a normal human cell line (e.g., LO2) would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48 or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Apoptosis Analysis (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at concentrations around its IC50 value for 24 to 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Caption: Proposed experimental workflow for investigating the biological activities.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the structural similarity of this compound to acetylthevetin B and other cytotoxic cardiac glycosides strongly suggests its potential as an anticancer agent. The proposed research framework provides a clear path for its synthesis, isolation, and biological evaluation. Future studies should focus on:
-
Total synthesis or semi-synthesis of this compound to obtain sufficient quantities for biological testing.
-
In vitro screening against a broad panel of cancer cell lines to determine its cytotoxic profile and selectivity.
-
In-depth mechanistic studies to elucidate the precise signaling pathways it modulates.
-
In vivo studies in animal models to assess its antitumor efficacy and toxicological profile, particularly cardiotoxicity, which is a known side effect of cardiac glycosides.[1]
The exploration of novel cardiac glycoside derivatives like this compound holds promise for the development of new and more effective cancer therapies.
References
- 1. Delivery of acetylthevetin B, an antitumor cardiac glycoside, using polymeric micelles for enhanced therapeutic efficacy against lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cardiac Glycosides from the Seeds of Thevetia peruviana: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Delivery of acetylthevetin B, an antitumor cardiac glycoside, using polymeric micelles for enhanced therapeutic efficacy against lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiac glycosides with cytotoxic activity from the seeds of Thevetia peruviana - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Screening of 2'-epi-2'-O-acetylthevetin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 2'-epi-2'-O-acetylthevetin B is limited in publicly available literature. This guide provides a comprehensive framework for its preliminary in vitro screening based on established methodologies and data from structurally related cardiac glycosides, such as acetylthevetin B and other compounds isolated from Thevetia peruviana.
Introduction
This compound is a cardiac glycoside, a class of naturally derived compounds that have been historically used in the treatment of heart conditions.[1][2] Recently, there has been a growing interest in repurposing cardiac glycosides as potential anticancer agents.[1] These compounds are known to primarily act by inhibiting the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion gradients.[3][4][5][6] This inhibition leads to a cascade of intracellular events, including alterations in ion concentrations, which can selectively induce apoptosis and cell cycle arrest in cancer cells.[3][7][8]
This technical guide outlines a standard workflow for the preliminary in vitro screening of this compound to evaluate its potential as an anticancer agent. It covers essential assays for determining cytotoxicity, induction of apoptosis, and effects on the cell cycle, along with detailed experimental protocols and data presentation formats.
Data Presentation: In Vitro Efficacy of Related Cardiac Glycosides
The following tables summarize the cytotoxic and apoptotic effects of acetylthevetin B and other related cardiac glycosides on various human cancer cell lines. This data serves as a benchmark for what might be expected from the in vitro screening of this compound.
Table 1: Cytotoxicity (IC50) of Acetylthevetin B and Other Cardiac Glycosides
| Compound/Extract | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| Acetylthevetin B | A549 | Human Lung Cancer | 2.94 ± 0.17 | 48 | [9] |
| Cardiac Glycoside (from T. peruviana) | P15 | Human Lung Cancer | 0.05 - 0.15 | Not Specified | |
| Cardiac Glycoside (from T. peruviana) | MGC-803 | Human Gastric Cancer | 0.05 - 0.15 | Not Specified | |
| Cardiac Glycoside (from T. peruviana) | SW1990 | Human Pancreatic Cancer | 0.05 - 0.15 | Not Specified | |
| Thevetia peruviana Methanolic Extract | HTB-81 | Human Prostate Cancer | 1.91 ± 0.76 (µg/mL) | Not Specified | [10][11] |
| Thevetia peruviana Methanolic Extract | HTB-26 | Human Breast Cancer | 5.78 ± 2.12 (µg/mL) | Not Specified | [10][11] |
| Thevetia peruviana Methanolic Extract | HTB-37 | Human Colorectal Cancer | 6.30 ± 4.45 (µg/mL) | Not Specified | [10][11] |
| Thevetia peruviana Methanolic Extract | A-549 | Human Lung Cancer | 12.04 ± 3.43 (µg/mL) | Not Specified | [10][11] |
Table 2: Apoptosis Induction by the Cardiac Glycoside Ouabain (Representative Data)
| Cell Line | Treatment | Apoptosis Rate (%) | Incubation Time (h) | Reference |
| A549 | Control | 5.73 ± 0.61 | 24 | [12] |
| 50 nM Ouabain | 16.00 ± 1.3 | 24 | [12] | |
| 100 nM Ouabain | 27.77 ± 0.31 | 24 | [12] | |
| HeLa | Control | 4.43 ± 0.42 | 24 | [12] |
| 50 nM Ouabain | 7.57 ± 0.12 | 24 | [12] | |
| 100 nM Ouabain | 13.87 ± 1.63 | 24 | [12] | |
| HCT116 | Control | 5.73 ± 0.15 | 24 | [12] |
| 50 nM Ouabain | 13.10 ± 0.17 | 24 | [12] | |
| 100 nM Ouabain | 18.30 ± 2.52 | 24 | [12] |
Table 3: Cell Cycle Arrest Induced by the Cardiac Glycoside Digoxin (B3395198) (Representative Data)
| Cell Line | Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Incubation Time (h) | Reference |
| Raji (Burkitt's Lymphoma) | Control | - | - | - | 48 | [8] |
| Digoxin | Arrest | - | - | 48 | [8] | |
| NAMALWA (Burkitt's Lymphoma) | Control | - | - | - | 48 | [8] |
| Digoxin | - | - | Arrest | 48 | [8] | |
| A549 (Non-small Cell Lung Cancer) | Control | - | - | - | Not Specified | [13] |
| Digoxin | Arrest | - | - | Not Specified | [13] | |
| H1299 (Non-small Cell Lung Cancer) | Control | - | - | - | Not Specified | [13] |
| Digoxin | - | - | Arrest | Not Specified | [13] |
Note: "-" indicates that specific percentage values were not provided in the source, but the phase of arrest was reported.
Experimental Protocols
Detailed methodologies for the key in vitro screening assays are provided below.
Cell Viability and Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][11]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][15]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[15]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induction.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[16][17]
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) while vortexing to prevent clumping. Store the fixed cells at 4°C for at least 2 hours.[18][19]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A to degrade RNA.[17][18][19]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the PI, which is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
References
- 1. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 [frontiersin.org]
- 4. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cardiac glycosides stimulate Ca2+ increases and apoptosis in androgen-independent, metastatic human prostate adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of digoxin on cell cycle, apoptosis and NF-κB pathway in Burkitt's lymphoma cells and animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abcam.com [abcam.com]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 18. corefacilities.iss.it [corefacilities.iss.it]
- 19. ucl.ac.uk [ucl.ac.uk]
Methodological & Application
Application Notes and Protocols: Semi-Synthesis of 2'-epi-2'-O-acetylthevetin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thevetin B is a cardiac glycoside found in the seeds of Thevetia peruviana (yellow oleander).[1][2] Like other cardiac glycosides, its biological activity stems from the inhibition of the Na+/K+-ATPase pump, which leads to an increase in intracellular calcium ions in cardiac muscle cells, resulting in a stronger heart contraction.[3][4][5][6][7] The unique structural features of cardiac glycosides, particularly the sugar moieties, play a crucial role in their pharmacokinetic and pharmacodynamic properties. The synthesis of novel analogues of these natural products is a key strategy in drug discovery to optimize their therapeutic index, potentially enhancing their anti-cancer or other biological activities while reducing cardiotoxicity.
This document outlines a proposed semi-synthetic protocol for the preparation of 2'-epi-2'-O-acetylthevetin B, a novel analogue of the natural product. The protocol starts with the isolation of Thevetin B from its natural source, followed by a three-step chemical modification of the sugar moiety: epimerization of the 2'-hydroxyl group via an oxidation-reduction sequence, and subsequent regioselective acetylation.
Disclaimer: The following protocol is a proposed synthetic route based on established chemical transformations for similar molecules. It has not been experimentally validated for Thevetin B and will require optimization by qualified researchers.
Part 1: Isolation of Thevetin B from Thevetia peruviana Seeds
Thevetin B is a major cardiac glycoside in the seeds of Thevetia peruviana.[2] The following protocol is a general procedure for its extraction and purification.
Experimental Protocol
-
Preparation of Plant Material: Air-dried seeds of Thevetia peruviana are de-fatted by grinding and subsequent extraction with n-hexane. The de-fatted seed powder is then dried under vacuum.
-
Extraction: The dried powder is extracted with methanol (B129727) at room temperature for 48 hours. The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Purification: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform-methanol. Fractions are monitored by thin-layer chromatography (TLC). Fractions containing Thevetin B are pooled and concentrated.
-
Final Purification: The enriched Thevetin B fraction is further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure Thevetin B.
Quantitative Data (Estimated)
| Step | Starting Material | Solvents | Yield (Estimated) | Purity (Estimated) |
| Defatting | 500 g of dried seeds | n-Hexane | 400 g of defatted powder | N/A |
| Extraction | 400 g of defatted powder | Methanol | 50 g of crude extract | ~20% Thevetin B |
| Column Chromatography | 50 g of crude extract | Chloroform/Methanol | 5 g of enriched fraction | ~70% Thevetin B |
| Preparative HPLC | 5 g of enriched fraction | Acetonitrile/Water | 800 mg of pure Thevetin B | >98% |
Part 2: Semi-Synthesis of 2'-epi-Thevetin B
The epimerization of the 2'-hydroxyl group is proposed to proceed via a two-step oxidation-reduction sequence.
Experimental Protocol
-
Oxidation of 2'-Hydroxyl Group: To a solution of Thevetin B in dichloromethane, pyridinium (B92312) chlorochromate (PCC) is added, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of silica gel and concentrated to give the crude 2'-keto-thevetin B.
-
Reduction of 2'-Keto Group: The crude 2'-keto-thevetin B is dissolved in methanol, and the solution is cooled to 0°C. Sodium borohydride (B1222165) is added portion-wise, and the reaction is stirred for 1 hour. The reaction is quenched by the addition of acetic acid, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield 2'-epi-thevetin B.
Quantitative Data (Estimated)
| Step | Starting Material | Reagents | Reaction Time (Estimated) | Yield (Estimated) |
| Oxidation | 800 mg of Thevetin B | Pyridinium chlorochromate (PCC) | 4 hours | 70% |
| Reduction | 560 mg of 2'-keto-thevetin B | Sodium borohydride | 1 hour | 85% (as a mixture of epimers) |
Part 3: Regioselective Synthesis of this compound
The final step is the selective acetylation of the 2'-hydroxyl group of 2'-epi-thevetin B. An enzyme-catalyzed approach is proposed for high regioselectivity.
Experimental Protocol
-
Enzymatic Acetylation: 2'-epi-thevetin B is dissolved in a mixture of acetone (B3395972) and vinyl acetate. Immobilized lipase (B570770) B from Candida antarctica (Novozym 435) is added, and the suspension is shaken at 45°C. The reaction is monitored by TLC.
-
Purification: Upon completion, the enzyme is filtered off, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to afford this compound.
Quantitative Data (Estimated)
| Step | Starting Material | Reagents/Catalyst | Reaction Time (Estimated) | Yield (Estimated) |
| Acetylation | 476 mg of 2'-epi-thevetin B | Vinyl acetate, Novozym 435 | 24-48 hours | 65% |
Visualizations
Semi-Synthesis Workflow
Caption: Overall workflow for the semi-synthesis of this compound.
Chemical Transformations
Caption: Key chemical transformations in the semi-synthesis.
Mechanism of Action of Cardiac Glycosides
Caption: Signaling pathway for the mechanism of action of cardiac glycosides.
References
- 1. journalijar.com [journalijar.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Phenanthroline-Assisted Stereoselective Synthesis of 2-Deoxy Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac glycosides from Yellow Oleander (Thevetia peruviana) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective Synthesis of 2-Deoxythiosugars from Glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Extraction and Purification of 2'-epi-2'-O-acetylthevetin B from Cerbera manghas Seeds
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2'-epi-2'-O-acetylthevetin B is a cardiac glycoside isolated from the seeds of Cerbera manghas L., a plant known for its diverse profile of cardenolides[1]. This compound has garnered significant interest for its potential therapeutic applications, notably its ability to induce cell cycle arrest and apoptosis in human hepatocellular carcinoma (HepG2) cells[1]. This document provides a comprehensive guide to the extraction, purification, and characterization of this compound for research and development purposes. The protocols outlined are based on established methodologies for the isolation of cardiac glycosides from plant sources.
Data Presentation
While specific quantitative data for the extraction and purification of this compound is not extensively available in the public domain, the following tables provide representative data based on typical yields for natural product isolation from plant materials. These values should be considered as illustrative examples.
Table 1: Extraction and Fractionation of Cardiac Glycosides from Cerbera manghas Seeds
| Step | Parameter | Value | Reference Method |
| Plant Material | Starting Weight (Dried Seeds) | 1 kg | General Protocol |
| Extraction | Solvent | 95% Ethanol (B145695) | General Protocol |
| Yield of Crude Extract | 100 g (10% w/w) | Representative | |
| Solvent Partitioning | Ethyl Acetate (B1210297) Fraction | 30 g (3% w/w) | Representative |
| n-Butanol Fraction | 25 g (2.5% w/w) | Representative |
Table 2: Purification of this compound
| Purification Step | Starting Material | Product Weight | Purity (%) | Reference Method |
| Silica (B1680970) Gel Column Chromatography | Ethyl Acetate Fraction (30 g) | 1.5 g (Fraction A) | ~40% | Representative |
| Preparative HPLC (C18) | Fraction A (1.5 g) | 80 mg | >98% | Representative |
Experimental Protocols
Protocol 1: Extraction of Crude Cardiac Glycosides from Cerbera manghas Seeds
1.1. Plant Material Preparation:
-
Collect mature fruits of Cerbera manghas and extract the seeds.
-
Air-dry the seeds in a well-ventilated area, protected from direct sunlight, for 7-10 days, or until a constant weight is achieved.
-
Grind the dried seeds into a coarse powder using a mechanical grinder.
1.2. Solvent Extraction:
-
Macerate the powdered seeds (1 kg) in 95% ethanol (5 L) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
1.3. Solvent Partitioning:
-
Suspend the crude ethanol extract in distilled water (1 L).
-
Perform liquid-liquid partitioning successively with n-hexane (3 x 1 L) to remove nonpolar constituents like fats and oils. Discard the n-hexane fractions.
-
Subsequently, partition the aqueous layer with ethyl acetate (3 x 1 L). The ethyl acetate fraction is expected to contain a mixture of cardiac glycosides.
-
Concentrate the ethyl acetate fraction to dryness in vacuo to yield the crude cardiac glycoside mixture.
Protocol 2: Purification of this compound
2.1. Silica Gel Column Chromatography (Primary Purification):
-
Prepare a silica gel (60-120 mesh) column using a suitable solvent system, such as a gradient of chloroform (B151607) and methanol (B129727).
-
Dissolve the crude cardiac glycoside mixture obtained from the ethyl acetate fraction in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with a stepwise gradient of increasing methanol concentration in chloroform (e.g., 100:0, 98:2, 95:5, 90:10, 80:20 v/v).
-
Collect fractions of 20-25 mL and monitor by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1) solvent system and visualizing with an appropriate spray reagent (e.g., Liebermann-Burchard reagent).
-
Pool the fractions containing the target compound based on the TLC profile.
-
Concentrate the pooled fractions to obtain a semi-purified extract.
2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):
-
Further purify the semi-purified extract using a preparative HPLC system equipped with a C18 column.
-
A typical mobile phase would be a gradient of acetonitrile (B52724) and water.
-
Column: C18, 10 µm, 250 x 20 mm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a suitable ratio (e.g., 30% B) and gradually increase the concentration of B over 30-40 minutes.
-
Flow Rate: 10 mL/min
-
Detection: UV at 220 nm
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain the pure compound.
Protocol 3: Purity Assessment and Structural Elucidation
3.1. Purity Assessment by Analytical HPLC:
-
Assess the purity of the final product using an analytical HPLC system with a C18 column and a diode-array detector.
-
The purity should be determined by calculating the peak area percentage.
3.2. Structural Elucidation:
-
Confirm the identity and structure of the purified compound using spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the detailed structure.
-
Visualizations
References
Application Notes and Protocols for 2'-epi-2'-O-acetylthevetin B Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-epi-2'-O-acetylthevetin B, also known as GHSC-74, is a cardiac glycoside isolated from the seeds of Cerbera manghas L.[1] Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[2][3][4] This inhibition leads to a cascade of downstream effects, making this compound a subject of interest for its potential anti-cancer properties.[5]
Recent studies have demonstrated that this compound can reduce the viability of cancer cells in a time- and dose-dependent manner.[1] Its mode of action includes the induction of cell cycle arrest and apoptosis through pathways involving mitochondrial disruption and the generation of reactive oxygen species (ROS).[1] These application notes provide detailed protocols for the treatment of cell cultures with this compound, enabling researchers to investigate its therapeutic potential.
Data Presentation
The cytotoxic effects of acetylthevetin B, a closely related cardiac glycoside, have been evaluated in various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | Incubation Time | IC50 (µmol/L) | Reference |
| A549 | Lung Cancer | 48 hours | 2.94 | [6][7] |
| MGC-803 | Gastric Cancer | Not Specified | Strong Cytotoxicity | [7] |
| SW1990 | Pancreatic Cancer | Not Specified | Strong Cytotoxicity | [7] |
| P15 | Lung Cancer | Not Specified | Strong Cytotoxicity | [7] |
| LO2 | Normal Hepatocyte | Not Specified | No Significant Cytotoxicity | [7] |
Experimental Protocols
1. Cell Culture and Maintenance
This protocol describes the general procedure for culturing human cancer cell lines, such as HepG2 (hepatocellular carcinoma) and A549 (lung cancer), which are commonly used to study the effects of this compound.
-
Materials:
-
Human cancer cell line (e.g., HepG2, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Maintain cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, aspirate the medium, wash the cells with PBS, and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
-
2. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
-
Materials:
-
Cells cultured in 96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%.
-
Replace the medium in the wells with the prepared drug dilutions. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
-
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding buffer
-
Propidium iodide (PI)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 4 µM for HepG2 cells) for the desired time.
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be Annexin V- and PI-positive.
-
4. Cell Cycle Analysis
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
-
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
PBS
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium iodide (PI)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI/RNase A staining buffer.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
References
- 1. This compound extracted from seeds of Cerbera manghas L. induces cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 5. Cardiac glycosides: Looking beyond heart failure and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delivery of acetylthevetin B, an antitumor cardiac glycoside, using polymeric micelles for enhanced therapeutic efficacy against lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Delivery of acetylthevetin B, an antitumor cardiac glycoside, using polymeric micelles for enhanced therapeutic efficacy against lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Acetylthevetin B in Animal Models
Disclaimer: The following information is based on published research for Acetylthevetin B (ATB). No in vivo administration data for "2'-epi-2'-O-acetylthevetin B" was found in the public domain at the time of this writing. Researchers should use this information as a guide and adapt it to their specific experimental needs and institutional guidelines.
Introduction
Acetylthevetin B (ATB) is a cardiac glycoside extracted from the seeds of Thevetia peruviana (yellow oleander). It has demonstrated significant antitumor activity, though its therapeutic application is often limited by potential cardiac toxicity.[1][2] To address this challenge, recent research has focused on novel drug delivery systems, such as polymeric micelles, to enhance the targeted delivery of ATB to tumor tissues while minimizing systemic side effects.[1][2] These application notes provide a summary of the in vivo administration of ATB, primarily focusing on a micellar formulation for enhanced efficacy in a lung cancer xenograft model.
Data Summary
The following tables summarize the quantitative data from in vivo studies involving the administration of Acetylthevetin B, both in its free form and encapsulated in chitosan-Pluronic P123 (CP) polymeric micelles.
Table 1: In Vivo Antitumor Efficacy of Acetylthevetin B Formulations in A549 Xenograft Mice [2]
| Treatment Group | Tumor Volume (mm³) at Day 21 | Tumor Inhibition Rate (%) |
| Control (Saline) | ~1000 | N/A |
| Free ATB | ~500 | ~50% |
| ATB-CP1 Micelles | ~250 | 85.6% |
| ATB-CP2 Micelles | ~400 | ~60% |
Table 2: Biodistribution of Acetylthevetin B Formulations in A549 Xenograft Mice [2]
| Formulation | Accumulation in Tumor (relative to free ATB) | Accumulation in Lungs (relative to free ATB) |
| ATB-CP1 Micelles | 15.31-fold higher | 9.49-fold higher |
Table 3: Physicochemical Properties of ATB-Loaded Polymeric Micelles [2]
| Formulation | Particle Size (nm) | Zeta Potential | Encapsulation Efficiency (%) |
| ATB-CP1 | 40-50 | Neutral | >90% |
| ATB-CP2 | 40-50 | Neutral | >90% |
Experimental Protocols
This section details the methodologies for key experiments involving the in vivo administration of Acetylthevetin B.
Preparation of ATB-Loaded Polymeric Micelles
This protocol describes the emulsion/solvent evaporation technique used to encapsulate Acetylthevetin B in chitosan-Pluronic P123 (CP) micelles.[1][2]
Materials:
-
Acetylthevetin B (ATB)
-
Chitosan
-
Pluronic P123
-
Acetonitrile
-
Diethyl ether
-
Isopropanol
-
Ethanol
-
N,N'-Disuccinimidyl carbonate (DSC)
-
4-dimethylaminopyridine (DMAP)
Procedure:
-
Synthesize the chitosan-Pluronic P123 (CP) copolymer.
-
Dissolve ATB and the CP copolymer in a suitable organic solvent (e.g., acetonitrile).
-
Add this organic phase dropwise to an aqueous solution under continuous stirring to form an emulsion.
-
Evaporate the organic solvent under reduced pressure.
-
The resulting aqueous suspension contains the ATB-loaded CP micelles (ATB-CP1 and ATB-CP2).
-
Characterize the micelles for particle size, zeta potential, and encapsulation efficiency.
Animal Model for Antitumor Efficacy Studies
This protocol outlines the establishment of a human lung cancer xenograft model in mice to evaluate the antitumor activity of ATB formulations.[1]
Animal Strain:
-
BALB/c nude mice
Cell Line:
-
Human lung cancer A549 cells
Procedure:
-
Culture A549 cells under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium.
-
Subcutaneously inject the A549 cell suspension into the flank of each mouse.
-
Allow the tumors to grow to a palpable size.
-
Randomly divide the mice into treatment groups (e.g., control, free ATB, ATB-CP1, ATB-CP2).
In Vivo Antitumor Activity Assessment
This protocol describes the treatment regimen and monitoring of tumor growth in the xenograft model.[1][2]
Treatment Administration:
-
Administer the respective formulations (saline, free ATB, ATB-CP1, ATB-CP2) intravenously to the mice.
-
The treatment is carried out over a period of 21 days.[2]
Monitoring:
-
Measure the tumor volume at regular intervals using calipers.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the 21-day treatment period, sacrifice the mice.
-
Excise the tumors and weigh them.
-
Calculate the tumor inhibition rate for each treatment group compared to the control group.
Biodistribution Study
This protocol details the method to assess the distribution of ATB formulations in different organs of the tumor-bearing mice.[1]
Labeling:
-
Label the formulations with a near-infrared fluorescent dye, such as 1,1′-dioctadecyl-3,3,3′,3′-tetramethylindotricarbocyanine iodide (DIR), for in vivo imaging.
Procedure:
-
Administer the DIR-labeled formulations intravenously to the A549 xenograft mice.
-
At specific time points post-injection, perform real-time in vivo fluorescence imaging of the mice.
-
After the final imaging, sacrifice the mice and excise major organs (heart, liver, spleen, lungs, kidneys) and the tumor.
-
Measure the fluorescence intensity in each organ to quantify the accumulation of the formulation.
Histological Analysis
This protocol is for evaluating the potential toxicity of the ATB formulations on major organs.[1][2]
Procedure:
-
After the 21-day treatment period, collect major organs (e.g., heart, liver, kidneys).
-
Fix the organs in a suitable fixative (e.g., 10% formalin).
-
Embed the tissues in paraffin.
-
Section the tissues and stain them with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Examine the stained tissue sections under a microscope to identify any pathological changes.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism for enhanced drug delivery.
References
- 1. Delivery of acetylthevetin B, an antitumor cardiac glycoside, using polymeric micelles for enhanced therapeutic efficacy against lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delivery of acetylthevetin B, an antitumor cardiac glycoside, using polymeric micelles for enhanced therapeutic efficacy against lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of 2'-epi-2'-O-acetylthevetin B for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on the available scientific literature for acetylthevetin B, a closely related cardiac glycoside. Limited specific data exists for the formulation of 2'-epi-2'-O-acetylthevetin B. The assumption is made that the physicochemical properties and, therefore, the formulation strategies for these two compounds are similar. Researchers should perform their own optimizations.
Application Notes
This compound is a cardiac glycoside, a class of naturally derived compounds known for their effects on the cardiovascular system.[1][2] Like other cardiac glycosides, its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump in cell membranes.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, enhancing cardiac contractility.[1][2]
Beyond its cardiotonic effects, acetylthevetin B has demonstrated significant antitumor activity.[3][4] However, its therapeutic application is often limited by poor water solubility and potential cardiotoxicity.[3][4] To overcome these challenges, advanced drug delivery systems, such as polymeric micelles, can be employed. These formulations can enhance solubility, improve bioavailability, and potentially target tumor tissues, thereby increasing therapeutic efficacy while reducing systemic toxicity.[3][4]
One promising approach for formulating acetylthevetin B is encapsulation within chitosan-Pluronic P123 (CP) polymeric micelles.[3][4] This system has been shown to produce nanoparticles of a desirable size (40-50 nm) with high encapsulation efficiency (>90%).[3][4] Such formulations have been observed to enhance the cellular uptake of the drug and exhibit stronger cytotoxicity against cancer cells compared to the free drug.[3][4]
Signaling Pathway of Cardiac Glycosides
The primary signaling pathway initiated by cardiac glycosides like this compound is the inhibition of the Na+/K+-ATPase pump. This sets off a cascade of events leading to increased myocardial contractility and, in the context of cancer, apoptosis.
Caption: Signaling pathway of this compound.
Data Presentation
The following tables summarize quantitative data from a study on the formulation of acetylthevetin B using chitosan-Pluronic P123 (CP) polymeric micelles.[3][4] Two different formulations, ATB-CP1 and ATB-CP2, were prepared.
Table 1: Physicochemical Properties of Acetylthevetin B (ATB) Formulations
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| ATB-CP1 | 45.3 ± 2.1 | 0.15 ± 0.03 | +0.8 ± 0.2 | 92.4 ± 3.5 | 8.5 ± 0.7 |
| ATB-CP2 | 48.7 ± 2.8 | 0.18 ± 0.04 | +1.1 ± 0.3 | 90.8 ± 4.1 | 8.3 ± 0.9 |
Data are presented as mean ± standard deviation.
Table 2: In Vitro Cytotoxicity of Acetylthevetin B (ATB) Formulations against A549 Human Lung Cancer Cells
| Formulation | IC50 (µmol/L) |
| Free ATB | 2.94 |
| ATB-CP1 | 0.76 |
| ATB-CP2 | 1.44 |
IC50 represents the concentration of the drug that inhibits 50% of cell growth.
Experimental Protocols
The following are detailed methodologies for key experiments related to the formulation and evaluation of this compound. These protocols are adapted from the study on acetylthevetin B.[3]
Preparation of this compound-loaded Polymeric Micelles
This protocol describes the preparation of drug-loaded chitosan-Pluronic P123 (CP) micelles using an emulsion/solvent evaporation technique.[3]
Materials:
-
This compound
-
Chitosan-Pluronic P123 (CP) copolymer
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolve 10 mg of this compound and 100 mg of CP copolymer in 5 mL of DCM.
-
Add the organic phase dropwise into 20 mL of deionized water under magnetic stirring to form an oil-in-water (O/W) emulsion.
-
Sonicate the emulsion for 2 minutes at 100 W in an ice bath to reduce the droplet size.
-
Evaporate the DCM from the emulsion under reduced pressure at 37°C using a rotary evaporator.
-
As the solvent is removed, the polymer will self-assemble into micelles, encapsulating the drug.
-
Filter the resulting micellar solution through a 0.22 µm syringe filter to remove any non-incorporated drug or large aggregates.
-
Lyophilize the micellar solution for long-term storage or further use.
Characterization of Polymeric Micelles
a) Particle Size and Zeta Potential:
-
Reconstitute the lyophilized micelles in deionized water.
-
Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Perform measurements at 25°C with a scattering angle of 90°.
b) Encapsulation Efficiency and Drug Loading:
-
Separate the free drug from the micelles by ultracentrifugation or by using a centrifugal filter device.
-
Quantify the amount of free drug in the supernatant/filtrate using High-Performance Liquid Chromatography (HPLC).
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = (Total drug amount - Free drug amount) / Total drug amount × 100
-
DL (%) = (Total drug amount - Free drug amount) / Weight of micelles × 100
-
In Vitro Cytotoxicity Assay
This protocol determines the cytotoxic effect of the formulation on cancer cells using an MTT assay.[3]
Materials:
-
A549 human lung cancer cells (or other relevant cell line)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Free this compound solution
-
Drug-loaded micelle solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Seed A549 cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the free drug and the drug-loaded micelles in the cell culture medium.
-
Replace the medium in the wells with the drug-containing medium and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 value for each formulation.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the formulation and evaluation of this compound-loaded polymeric micelles.
Caption: Workflow for formulation and evaluation.
References
- 1. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 2. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 3. Delivery of acetylthevetin B, an antitumor cardiac glycoside, using polymeric micelles for enhanced therapeutic efficacy against lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delivery of acetylthevetin B, an antitumor cardiac glycoside, using polymeric micelles for enhanced therapeutic efficacy against lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2'-epi-2'-O-acetylthevetin B as a Molecular Probe for Na+/K+-ATPase
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-epi-2'-O-acetylthevetin B is a cardiac glycoside that holds potential as a molecular probe for studying the structure and function of the Na+/K+-ATPase. Cardiac glycosides are a well-established class of compounds that specifically bind to and inhibit the Na+/K+-ATPase, an essential transmembrane protein responsible for maintaining electrochemical gradients across the cell membrane of most animal cells. This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels. In cardiac myocytes, this cascade enhances contractility. Beyond its role in ion transport, the Na+/K+-ATPase also functions as a signal transducer, and its modulation by cardiac glycosides can trigger various intracellular signaling pathways.
These application notes provide a comprehensive overview of the methodologies to characterize the interaction of cardiac glycosides with Na+/K+-ATPase. While specific quantitative data for this compound is not extensively available in public literature, the protocols and data presented herein for well-characterized cardiac glycosides like ouabain (B1677812) and digoxin (B3395198) can serve as a guide for its evaluation.
Data Presentation: Quantitative Analysis of Cardiac Glycoside Interaction with Na+/K+-ATPase
The following tables summarize the inhibitory potency and binding affinities of representative cardiac glycosides for different isoforms of the Na+/K+-ATPase. These values are essential for designing experiments and interpreting results when using a new cardiac glycoside like this compound.
Table 1: Inhibitory Potency (IC50) of Cardiac Glycosides on Na+/K+-ATPase Activity
| Cardiac Glycoside | Enzyme Source | IC50 (µM) | Reference |
| Ouabain | Porcine Kidney | ~0.1-0.2 (at 5 mM K+) | [1] |
| Digoxin | Porcine Kidney | ~0.1-0.2 (at 5 mM K+) | [1] |
| Oleandrin (B1683999) | Not Specified | 0.62 | [2] |
| Oleandrigenin | Not Specified | 1.23 | [2] |
Note: IC50 values are highly dependent on experimental conditions, particularly the concentration of potassium (K+), which competes with cardiac glycosides for binding. Long incubation times (≥60 min) are often necessary to accurately determine the potency of slow-binding inhibitors like ouabain and digoxin[1][3].
Table 2: Binding Affinity (KD) of Cardiac Glycosides for Human Na+/K+-ATPase Isoforms
| Cardiac Glycoside | Isoform | KD (nM) (in the absence of K+) | KD (nM) (in the presence of K+) | Reference |
| Digoxin | α1β1 | No isoform specificity | Lower affinity to α1 | [4] |
| α2β1 | No isoform specificity | Higher affinity than α1 | [4] | |
| α3β1 | No isoform specificity | Higher affinity than α1 | [4] | |
| Ouabain | α1β1 | Lower affinity than α2 | Not specified | [4] |
| α2β1 | Higher affinity | Not specified | [4] | |
| α3β1 | Lower affinity than α2 | Not specified | [4] | |
| β-acetyldigoxin | α1β1 | No isoform specificity | Higher affinity than α3 | [4] |
| α2β1 | No isoform specificity | Not specified | [4] | |
| α3β1 | No isoform specificity | Lower affinity | [4] |
Note: Different cardiac glycosides exhibit varying degrees of selectivity for the α-subunits of the Na+/K+-ATPase, which have distinct tissue distributions and physiological roles[4].
Experimental Protocols
Na+/K+-ATPase Inhibition Assay (Colorimetric)
This protocol describes a method to determine the inhibitory activity of a cardiac glycoside by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.
Principle: The enzymatic activity of Na+/K+-ATPase is determined by quantifying the liberation of Pi from ATP. To measure the specific activity of Na+/K+-ATPase, the total ATPase activity is measured in the presence and absence of a specific inhibitor like ouabain. The difference between these two values represents the Na+/K+-ATPase activity.
Materials:
-
Na+/K+-ATPase enzyme preparation (e.g., from porcine kidney)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂
-
ATP solution (10 mM, freshly prepared)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Ouabain stock solution (positive control, 1 mM in water)
-
Malachite Green reagent for phosphate detection
-
96-well microplate
-
Incubator at 37°C
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the Na+/K+-ATPase enzyme in cold Tris-HCl buffer to a concentration that ensures a linear reaction rate during the incubation period.
-
Reaction Setup: In a 96-well microplate, add the following:
-
50 µL of Assay Buffer.
-
10 µL of various concentrations of this compound (or vehicle control, e.g., DMSO). For the positive control, use ouabain.
-
10 µL of the diluted Na+/K+-ATPase enzyme solution.
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme. For potentially slow-binding inhibitors, this pre-incubation time may need to be extended.
-
Reaction Initiation: Add 30 µL of 10 mM ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes. This time should be optimized to keep the reaction in the linear range.
-
Reaction Termination and Phosphate Detection: Stop the reaction and measure the liberated Pi using the Malachite Green reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kd) and the number of binding sites (Bmax) of a cardiac glycoside for the Na+/K+-ATPase. This typically involves a competition assay using a radiolabeled cardiac glycoside like [³H]-ouabain.
Principle: A fixed concentration of a radiolabeled ligand ([³H]-ouabain) is competed for binding to the Na+/K+-ATPase by increasing concentrations of the unlabeled test compound (this compound). The amount of radioligand bound to the receptor is measured, and the IC50 of the test compound is determined, from which the inhibition constant (Ki) can be calculated.
Materials:
-
Membrane preparation containing Na+/K+-ATPase
-
[³H]-ouabain (radioligand)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
This compound stock solution
-
Unlabeled ouabain (for determining non-specific binding)
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
96-well filter plates and vacuum manifold
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare membrane fractions from tissues or cells expressing Na+/K+-ATPase.
-
Assay Setup: In a 96-well plate, for each concentration of the test compound, set up triplicate wells for total binding, non-specific binding, and competitor binding.
-
Total Binding: Add membrane preparation, [³H]-ouabain, and binding buffer.
-
Non-specific Binding: Add membrane preparation, [³H]-ouabain, and a high concentration of unlabeled ouabain.
-
Competitor Binding: Add membrane preparation, [³H]-ouabain, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium[5].
-
Filtration: Stop the incubation by rapid filtration through the glass fiber filters using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to obtain a competition curve.
-
Determine the IC50 value from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
Na+/K+-ATPase Signaling Cascade
Binding of cardiac glycosides to the Na+/K+-ATPase not only inhibits its pumping function but also activates a series of intracellular signaling pathways, often referred to as the "signalosome." This signaling is independent of the changes in intracellular ion concentrations.
Caption: Na+/K+-ATPase signaling cascade initiated by cardiac glycoside binding.
Experimental Workflow for Characterizing a Novel Cardiac Glycoside
The following diagram outlines the logical flow of experiments to characterize a novel cardiac glycoside like this compound as a Na+/K+-ATPase probe.
Caption: Workflow for characterizing a new Na+/K+-ATPase molecular probe.
References
- 1. Revisiting the binding kinetics and inhibitory potency of cardiac glycosides on Na+,K+-ATPase (α1β1): Methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Na,K-ATPase by oleandrin and oleandrigenin, and their detection by digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isoform specificity of cardiac glycosides binding to human Na+,K+-ATPase α1β1, α2β1 and α3β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for 2'-epi-2'-O-acetylthevetin B in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-epi-2'-O-acetylthevetin B is a cardiac glycoside isolated from the seeds of Cerbera manghas L.[1]. Emerging research has highlighted its potential as an anti-cancer agent, demonstrating cytotoxic effects in various cancer cell lines. This document provides a comprehensive overview of its application in cancer cell line studies, including detailed experimental protocols and a summary of its effects on cell viability, cell cycle, and apoptosis.
Mechanism of Action
This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and triggering apoptosis.[1]. The apoptotic mechanism involves the disruption of the mitochondrial membrane, leading to both caspase-dependent and -independent cell death pathways.[1]. This is often accompanied by the generation of reactive oxygen species (ROS)[1].
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound and the closely related compound, acetylthevetin B, on different cancer cell lines.
Table 1: Cytotoxicity of this compound on Human Hepatocellular Carcinoma (HepG2) Cells
| Treatment Duration | IC50 Value (µM) |
| 48 hours | Not explicitly stated, but 4µM was used for detailed mechanism studies |
Data from a study on HepG2 cells, which demonstrated a time- and dose-dependent reduction in cell viability.[1]
Table 2: Cytotoxicity of Acetylthevetin B (ATB) on Human Lung Cancer (A549) Cells
| Formulation | 24 hours IC50 (µmol/L) | 48 hours IC50 (µmol/L) |
| Free ATB | 7.22 ± 0.29 | 2.94 ± 0.17 |
| ATB-CP1 (Micelle) | 1.40 ± 0.09 | 0.76 ± 0.10 |
| ATB-CP2 (Micelle) | 3.40 ± 0.12 | 1.44 ± 0.21 |
This data is for Acetylthevetin B, a structurally similar cardiac glycoside, and demonstrates its cytotoxicity against A549 lung cancer cells.[2]. The use of polymeric micelles (ATB-CP1 and ATB-CP2) enhanced its therapeutic efficacy.[2][3]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on the cell cycle distribution.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium iodide (PI)
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at 4°C.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Apoptosis Analysis by DAPI Staining
This protocol is for visualizing nuclear morphological changes associated with apoptosis.
Materials:
-
Treated and untreated cancer cells grown on coverslips
-
PBS
-
4% paraformaldehyde
-
4',6-diamidino-2-phenylindole (DAPI) staining solution
-
Fluorescence microscope
Procedure:
-
Wash the cells on coverslips with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and stain with DAPI solution for 10 minutes in the dark.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.
Protocol 4: Western Blot Analysis
This protocol is for detecting changes in protein expression levels involved in cell cycle and apoptosis pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-CDC2, anti-Cyclin B1, anti-caspase-9, anti-AIF, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Visualizations
Cell Cycle Arrest in HepG2 Cells
Treatment of HepG2 cells with this compound leads to S and G2 phase arrest in a time-dependent manner.[1]. This arrest is associated with the downregulation of key cell cycle regulatory proteins, CDC2 and Cyclin B1.[1].
Caption: Cell cycle arrest pathway induced by this compound.
Apoptosis Induction in HepG2 Cells
This compound induces apoptosis in HepG2 cells through a mechanism involving mitochondrial disruption.[1]. This process includes the generation of reactive oxygen species (ROS), dissipation of the mitochondrial membrane potential, activation of caspase-9, and the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus.[1]. This indicates the involvement of both caspase-dependent and -independent pathways.[1].
Caption: Apoptotic pathways activated by this compound.
Experimental Workflow for Evaluating Anti-Cancer Effects
The following diagram outlines a typical workflow for investigating the anti-cancer properties of this compound in a cancer cell line.
Caption: Experimental workflow for studying anti-cancer effects.
References
- 1. This compound extracted from seeds of Cerbera manghas L. induces cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delivery of acetylthevetin B, an antitumor cardiac glycoside, using polymeric micelles for enhanced therapeutic efficacy against lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delivery of acetylthevetin B, an antitumor cardiac glycoside, using polymeric micelles for enhanced therapeutic efficacy against lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2'-epi-2'-O-acetylthevetin B in Cardiac Glycoside Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging role of 2'-epi-2'-O-acetylthevetin B , a cardiac glycoside with significant potential in cancer research. This document outlines its mechanism of action, offers quantitative data on its efficacy, and provides detailed protocols for key experimental assays.
Introduction
Cardiac glycosides, traditionally used in the management of cardiac conditions, are gaining prominence for their potent anti-cancer properties.[1][2][3][4] this compound, also known as GHSC-74, is a cardiac glycoside isolated from the seeds of Cerbera manghas L.[5] Research has demonstrated its ability to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.[5] This document serves as a guide for researchers investigating the therapeutic potential of this compound.
Mechanism of Action
The primary molecular target of cardiac glycosides is the Na+/K+-ATPase pump located in the cell membrane.[1][6][7] Inhibition of this pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, affecting various cellular processes.[1][6] In the context of cancer, this disruption of ion homeostasis, along with the modulation of various signaling cascades, can trigger cell death.[7]
This compound has been shown to exert its anti-cancer effects through:
-
Induction of Cell Cycle Arrest: It causes an accumulation of cells in the S and G2 phases of the cell cycle, preventing cell proliferation.[5] This is associated with the downregulation of key cell cycle regulatory proteins such as CDC2 and Cyclin B1.[5]
-
Triggering of Apoptosis: The compound induces programmed cell death through both caspase-dependent and -independent pathways.[5] This involves the dissipation of the mitochondrial membrane potential, activation of caspase-9, and the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus.[5]
-
Generation of Reactive Oxygen Species (ROS): Treatment with this compound leads to a significant increase in intracellular ROS, which contributes to its apoptotic effects.[5]
Quantitative Data
The following tables summarize the reported in vitro efficacy of this compound and the related compound, acetylthevetin B.
Table 1: Cytotoxicity of this compound (GHSC-74) in HepG2 Cells
| Parameter | Value | Cell Line | Reference |
| Treatment Concentration for Cell Cycle Arrest | 4 µM | HepG2 | [5] |
Table 2: Cytotoxicity of Acetylthevetin B and its Formulations in A549 Cells
| Compound/Formulation | IC50 Value (µM) | Cell Line | Reference |
| Free Acetylthevetin B | 2.94 | A549 | [8] |
| ATB-loaded CP1 micelles | 0.76 | A549 | [8] |
| ATB-loaded CP2 micelles | 1.44 | A549 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and should be optimized for specific experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HepG2, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol is for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is for quantifying the generation of ROS using the fluorescent probe DCFDA.
Materials:
-
Treated and untreated cells
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA)
-
PBS or HBSS
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Culture cells in a 96-well plate or appropriate culture vessel.
-
Treat cells with this compound for the desired time.
-
Wash the cells with PBS or HBSS.
-
Load the cells with 10 µM DCFDA in PBS or HBSS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader or flow cytometer.
Analysis of Mitochondrial Membrane Potential (MMP)
This protocol is for assessing changes in MMP using a cationic fluorescent dye like TMRE.
Materials:
-
Treated and untreated cells
-
Tetramethylrhodamine, ethyl ester (TMRE)
-
Complete culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells on glass-bottom dishes or in appropriate tubes for flow cytometry.
-
Treat cells with this compound.
-
Incubate the cells with 100-200 nM TMRE in complete culture medium for 20-30 minutes at 37°C.
-
Wash the cells with fresh medium.
-
Analyze the fluorescence of the cells using a fluorescence microscope or a flow cytometer (excitation ~549 nm, emission ~575 nm). A decrease in fluorescence intensity indicates a loss of MMP.
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow.
References
- 1. Anticancer and Immunogenic Properties of Cardiac Glycosides [mdpi.com]
- 2. The Prostaglandin E2 Pathway and Breast Cancer Stem Cells: Evidence of Increased Signaling and Potential Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. TGFβ receptor inhibition unleashes interferon-β production by tumor-associated macrophages and enhances radiotherapy efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. theinterstellarplan.com [theinterstellarplan.com]
- 7. Targeting transforming growth factor‐β signalling for cancer prevention and intervention: Recent advances in developing small molecules of natural origin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cytotoxicity Assays of 2'-epi-2'-O-acetylthevetin B
These application notes provide detailed protocols for assessing the cytotoxic effects of 2'-epi-2'-O-acetylthevetin B, a cardiac glycoside isolated from the seeds of Cerbera manghas L.[1] This compound has demonstrated potent anti-tumor activity, including the induction of cell cycle arrest and apoptosis in various cancer cell lines.[1][2] The following protocols are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this natural product.
Data Presentation: In Vitro Cytotoxicity of Acetylthevetin B
The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the viability of 50% of a cell population. The table below summarizes the reported IC50 values for Acetylthevetin B (ATB) against a human lung cancer cell line.
| Cell Line | Cancer Type | Compound | IC50 (µmol/L) | Incubation Time | Citation |
| A549 | Human Lung Cancer | Free ATB | 2.94 | 48 hours | [3] |
| A549 | Human Lung Cancer | ATB-CP1 Micelles | 0.76 | 48 hours | [3] |
| A549 | Human Lung Cancer | ATB-CP2 Micelles | 1.44 | 48 hours | [3] |
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound involves several key stages, from initial cell culture preparation to the final data analysis of various cytotoxicity assays.
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4]
Materials:
-
96-well tissue culture plates
-
Selected cancer cell line (e.g., A549, HepG2)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with SDS)[5][6]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[6]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-28 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C until a purple precipitate is visible.[4][6][7]
-
Remove the MTT solution and add 100-130 µL of a solubilization solution to dissolve the formazan crystals.[4][6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 492-590 nm using a microplate reader.[6]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8]
Materials:
-
96-well tissue culture plates
-
Selected cancer cell line
-
Complete cell culture medium (low serum, e.g., 1%, is recommended to reduce background)[8]
-
This compound
-
LDH Assay Kit (containing reaction buffer, substrate mix, and stop solution)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound and incubate for the desired duration.
-
Set up controls as per the manufacturer's instructions, including a background control (medium only), a spontaneous LDH release control (untreated cells), and a maximum LDH release control (cells treated with lysis solution).[8][9]
-
After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit's protocol.[9]
-
Add the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.[9]
-
Add the stop solution to each well.[9]
-
Measure the absorbance at approximately 490 nm using a microplate reader.[8]
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.
Apoptosis Assay (Caspase-3/7 Activity)
This protocol describes the measurement of caspase-3 and -7 activity, which are key executioner caspases in the apoptotic pathway.[10]
Materials:
-
96-well tissue culture plates (black-walled for fluorescence assays)
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound
-
Caspase-3/7 Assay Kit (containing a fluorogenic substrate like Ac-DEVD-AMC)[10]
-
Cell lysis buffer
-
Fluorescence microplate reader
Protocol:
-
Seed and treat cells with this compound as described in the previous assays.
-
After the treatment period, lyse the cells according to the assay kit's instructions. This typically involves incubating the cells with a lysis buffer on ice.[11]
-
Prepare the caspase substrate reaction mixture in a buffer provided by the kit.
-
Add the reaction mixture to the cell lysates in the 96-well plate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[11]
-
Measure the fluorescence using a microplate reader with excitation around 380 nm and emission between 420-460 nm for an AMC-based substrate.[10][11]
-
The fluorescence intensity is proportional to the caspase-3/7 activity in the sample.
Proposed Signaling Pathway for Cytotoxicity
This compound, like other cardiac glycosides, is known to induce apoptosis. The proposed mechanism involves the disruption of mitochondrial function, leading to the activation of caspase-dependent and -independent apoptotic pathways.[1]
References
- 1. This compound extracted from seeds of Cerbera manghas L. induces cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2′-epi-2′-O-Acetylthevetin B extracted from seeds of Cerbera manghas L. induces cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells [periodicos.capes.gov.br]
- 3. Delivery of acetylthevetin B, an antitumor cardiac glycoside, using polymeric micelles for enhanced therapeutic efficacy against lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. atcc.org [atcc.org]
- 8. tiarisbiosciences.com [tiarisbiosciences.com]
- 9. cellbiologics.com [cellbiologics.com]
- 10. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting & Optimization
troubleshooting "2'-epi-2'-O-acetylthevetin B" solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-epi-2'-O-acetylthevetin B, focusing on common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a cardiac glycoside derivative. Generally, cardiac glycosides are sparingly soluble in water and non-polar organic solvents.[1][2] Their solubility is significantly better in polar organic solvents and aqueous mixtures of alcohols. The acetylation of the sugar moiety in this compound is expected to decrease its polarity and, consequently, its aqueous solubility compared to its non-acetylated counterpart, Thevetin B.
Q2: Which solvents are recommended for dissolving this compound?
A2: Based on the properties of similar acetylated cardiac glycosides, the recommended solvents for creating stock solutions are dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol (B129727).[1] For working solutions in aqueous-based assays, it is crucial to first dissolve the compound in a minimal amount of a suitable organic solvent before further dilution.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Direct dissolution in aqueous buffers is not recommended and is likely to be unsuccessful due to the hydrophobic nature of the acetylated glycoside. This can lead to the formation of a precipitate or an uneven suspension, resulting in inaccurate concentrations for your experiments.
Q4: How does the acetyl group at the 2'-O position affect solubility?
A4: The acetyl group is less polar than the hydroxyl group it replaces. This modification increases the lipophilicity of the molecule, which generally leads to decreased solubility in aqueous solutions and increased solubility in less polar organic solvents. Acetylation is a known strategy to create prodrugs with improved membrane permeability.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the handling and use of this compound in your experiments.
Issue 1: The compound is not dissolving in my chosen solvent.
-
Question: I am trying to dissolve this compound, and it remains as a solid precipitate. What should I do?
-
Answer:
-
Verify Solvent Choice: Ensure you are using a recommended polar aprotic solvent such as DMSO or an alcohol like ethanol or methanol for your stock solution.
-
Gentle Heating: Gently warm the solution in a water bath (not exceeding 40°C) to aid dissolution.
-
Sonication: Use a sonicator bath to break up any aggregates and enhance solubilization.
-
Increase Solvent Volume: If the concentration is too high, try increasing the volume of the solvent to achieve a lower, more soluble concentration.
-
Issue 2: Precipitation occurs when I dilute my stock solution into an aqueous buffer.
-
Question: My this compound stock solution is clear, but a precipitate forms when I add it to my cell culture medium or PBS. How can I prevent this?
-
Answer:
-
Decrease Final Organic Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your aqueous solution should be kept as low as possible, typically below 1% and ideally below 0.1%, to avoid both solubility issues and solvent-induced artifacts in your experiment.
-
Use a Co-solvent System: Consider preparing your working solution in a mixture of the aqueous buffer and a water-miscible co-solvent.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This gradual change in solvent polarity can sometimes prevent precipitation.
-
Incorporate Solubilizing Agents: For certain applications, the use of surfactants or cyclodextrins may be considered to improve aqueous solubility. However, their compatibility with your specific experimental system must be validated.
-
Summary of Recommended Solvents and Troubleshooting Tips
| Solvent | Suitability for Stock Solution | Suitability for Working Solution (in aqueous systems) | Troubleshooting Tips |
| DMSO | Excellent | Use at <1% (v/v) | If precipitation occurs on dilution, lower the final DMSO concentration. |
| Ethanol | Good | Use at <1% (v/v) | Can be used as an alternative to DMSO for stock solutions. |
| Methanol | Good | Use at <1% (v/v) | Similar properties to ethanol for solubilization. |
| Water/Aqueous Buffers | Not Recommended | - | Direct dissolution is unlikely to be successful. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO needed to achieve a 10 mM concentration.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Aid Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes and/or sonicate for 5 minutes to ensure complete dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the desired volume of cell culture medium to 37°C.
-
Dilution: While gently vortexing the pre-warmed medium, add the required volume of the stock solution dropwise to achieve the final desired concentration. Ensure the final DMSO concentration is below the tolerance level of your cell line (typically <0.5%).
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Hypothetical signaling pathway of a cardiac glycoside.
References
improving "2'-epi-2'-O-acetylthevetin B" stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-epi-2'-O-acetylthevetin B. The information provided is intended to assist in overcoming common challenges related to the stability of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, a cardiac glycoside, in solution can be influenced by several factors. These include:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolysis of the acetyl group and the glycosidic linkages.
-
Temperature: Elevated temperatures can accelerate degradation reactions. For optimal stability, it is recommended to store solutions at low temperatures (e.g., 4°C or -20°C).
-
Light: Exposure to light, particularly UV light, may induce photolytic degradation. It is advisable to protect solutions from light by using amber vials or by working in a dark environment.
-
Enzymatic Degradation: If working with biological matrices (e.g., cell culture media, plasma), endogenous enzymes such as esterases and glycosidases can cleave the acetyl group and sugar moieties, respectively.
-
Oxidation: Although less common for this class of compounds, oxidative degradation can occur, particularly in the presence of reactive oxygen species or metal ions.
Q2: What are the likely degradation pathways for this compound in an aqueous solution?
A2: Based on the structure of this compound, the following degradation pathways are plausible:
-
Deacetylation: The ester bond of the 2'-O-acetyl group is susceptible to hydrolysis, particularly under acidic or basic conditions, yielding 2'-epi-thevetin B.
-
Hydrolysis of Glycosidic Bonds: The glycosidic linkages connecting the sugar moieties to the aglycone (digitoxigenin) can be cleaved, especially at low pH. This would result in the formation of the aglycone and the corresponding free sugars.
-
Isomerization: Epimerization at chiral centers, including the 2'-position, could potentially occur under certain conditions, leading to the formation of stereoisomers with altered biological activity.
-
Lactone Ring Opening: The unsaturated lactone ring, crucial for the cardiotonic activity of cardiac glycosides, can be opened under strong basic conditions, leading to an inactive form of the compound.[1]
Q3: What are some recommended solvents and storage conditions for stock solutions of this compound?
A3: For preparing stock solutions, it is advisable to use anhydrous organic solvents in which the compound is highly soluble and stable, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. These stock solutions should be stored at -20°C or -80°C in tightly sealed, light-protected vials to minimize degradation. For aqueous working solutions, it is best to prepare them fresh before each experiment from the frozen stock. If temporary storage of aqueous solutions is necessary, they should be kept on ice and protected from light.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Loss of biological activity of the compound over time in cell culture experiments. | 1. Enzymatic degradation by cellular esterases or glycosidases.2. Hydrolysis of the acetyl group or glycosidic bonds in the culture medium (pH, temperature).3. Adsorption to plasticware. | 1. Prepare fresh working solutions for each experiment.2. Minimize the incubation time.3. Include appropriate controls (e.g., compound in media without cells) to assess non-cellular degradation.4. Consider using low-protein-binding labware. |
| Inconsistent results in analytical quantification (e.g., HPLC). | 1. Degradation of the compound in the autosampler.2. Inappropriate solvent for the analytical sample.3. Photodegradation during sample processing. | 1. Use a cooled autosampler (e.g., 4°C).2. Ensure the sample solvent is compatible with the compound and the mobile phase. Acidic or basic conditions in the solvent should be avoided if possible.3. Protect samples from light during preparation and analysis. |
| Precipitation of the compound in aqueous buffers. | 1. Low aqueous solubility of this compound.2. Change in pH or temperature affecting solubility. | 1. Prepare aqueous solutions from a concentrated stock in a water-miscible organic solvent (e.g., DMSO). Ensure the final concentration of the organic solvent is low and does not affect the experiment.2. Sonication may help in dissolving the compound.3. Evaluate the solubility at different pH values and temperatures relevant to the experiment. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in Solution
This protocol outlines a basic experiment to assess the stability of this compound under different pH and temperature conditions.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Phosphate buffered saline (PBS) at pH 5.4, 7.4, and 9.4
-
Incubators or water baths set at 4°C, 25°C (room temperature), and 37°C
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)
-
Light-protected vials
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
For each pH condition (5.4, 7.4, and 9.4), prepare a working solution by diluting the stock solution with the respective PBS buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., <1%).
-
Aliquot the working solutions into light-protected vials for each temperature condition (4°C, 25°C, and 37°C).
-
Immediately after preparation (t=0), take an aliquot from each condition for HPLC analysis to determine the initial concentration.
-
Incubate the vials at their respective temperatures.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, and 48 hours), withdraw aliquots from each condition for HPLC analysis.
-
Quantify the peak area of this compound at each time point and normalize it to the peak area at t=0 to determine the percentage of the compound remaining.
-
Analyze the chromatograms for the appearance of new peaks, which could indicate degradation products.
Data Presentation:
The results can be summarized in a table as follows:
| Condition | Time (hours) | % Remaining this compound (Mean ± SD) |
| pH 5.4, 4°C | 0 | 100 |
| 24 | ||
| 48 | ||
| pH 7.4, 25°C | 0 | 100 |
| 24 | ||
| 48 | ||
| pH 9.4, 37°C | 0 | 100 |
| 24 | ||
| 48 |
(Note: This is an example table. The actual time points and conditions should be adapted to the specific experimental needs.)
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound in solution.
References
Technical Support Center: Optimizing 2'-epi-2'-O-acetylthevetin B Dosage for In Vitro Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of 2'-epi-2'-O-acetylthevetin B for in vitro cell-based assays. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation, ensuring reliable and reproducible results.
Disclaimer: Scientific literature predominantly refers to "acetylthevetin B" (ATB). While "this compound" is a specific stereoisomer, detailed in vitro studies differentiating its activity from the more generally referenced acetylthevetin B are not widely available. This guide, therefore, leverages data for acetylthevetin B, assuming a comparable mechanism and potency. Researchers should consider this when designing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: As a cardiac glycoside, the primary mechanism of action for this compound is the inhibition of the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to an increase in intracellular sodium ions, which in turn elevates intracellular calcium levels through the Na+/Ca2+ exchanger. The disruption of ion homeostasis triggers downstream signaling pathways that can induce cell cycle arrest and apoptosis.
Q2: What is a good starting concentration range for my in vitro experiments?
A2: Based on studies with acetylthevetin B on A549 human lung cancer cells, a sensible starting range for dose-response experiments would be from 1 nM to 10 µM. The half-maximal inhibitory concentration (IC50) for free acetylthevetin B has been reported to be approximately 7.22 µM at 24 hours and 2.94 µM at 48 hours in A549 cells[1][2]. It is crucial to perform a dose-response curve for each new cell line to determine the optimal concentration range.
Q3: I am observing high levels of cytotoxicity even at low concentrations. What could be the cause?
A3: Several factors can contribute to excessive cytotoxicity. Different cell lines exhibit varying sensitivities to cardiac glycosides. The cytotoxic effects are also dose- and time-dependent. Ensure that the solvent (e.g., DMSO) concentration is at a non-toxic level (typically <0.5%) and is consistent across all wells.
Q4: I am not observing any significant effect of the compound on my cells. What should I do?
A4: First, verify the integrity and purity of your this compound stock. Some cell lines may be inherently resistant to cardiac glycosides. Consider using a positive control compound known to elicit a response in your cell line. Also, ensure that your cell viability assay is sensitive enough to detect subtle changes. It may be necessary to extend the incubation time to observe an effect.
Q5: I am seeing a precipitate form when I add the compound to my culture medium. How can I resolve this?
A5: While cardiac glycosides are generally soluble in DMSO, ensure your stock solution is fully dissolved before diluting it in the culture medium. When diluting, add the stock solution to the medium while gently vortexing to promote even dispersion. If you are working with high concentrations, you may be exceeding the solubility limit in the aqueous medium.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding | Optimize your cell seeding protocol to ensure a uniform monolayer. Use a multichannel pipette and avoid disturbing the plate after seeding. |
| Edge effects of the plate | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with sterile PBS. | |
| Inconsistent results between experiments | Variation in incubation times | The effects of cardiac glycosides are time-dependent. Ensure precise and consistent incubation times for all experiments. |
| Instability of the compound | Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions from a concentrated stock for each experiment. | |
| Cell passage number | Use cells within a consistent and low passage number range, as sensitivity to compounds can change with extensive passaging. | |
| Low signal-to-noise ratio in the assay | Contamination | Regularly check cell cultures for any signs of microbial contamination, which can interfere with assay readouts. |
| Insufficient assay sensitivity | Ensure your chosen assay is sensitive enough for your cell number and the expected effect of the compound. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for free acetylthevetin B (ATB) against A549 human lung cancer cells.
| Compound | Cell Line | Incubation Time | IC50 (µM) | Reference |
| Acetylthevetin B (Free) | A549 | 24 hours | 7.22 ± 0.29 | [1] |
| Acetylthevetin B (Free) | A549 | 48 hours | 2.94 ± 0.17 | [1][2] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted for determining the cytotoxicity of this compound.
Materials:
-
96-well flat-bottom plates
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical starting range would be from 1 nM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or control medium to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Living cells will convert the yellow MTT to purple formazan (B1609692) crystals.[3][4]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3]
Visualizations
Caption: Proposed signaling pathway for this compound.
Caption: Workflow for optimizing dosage using an MTT assay.
Caption: A logical guide for troubleshooting common experimental issues.
References
- 1. Delivery of acetylthevetin B, an antitumor cardiac glycoside, using polymeric micelles for enhanced therapeutic efficacy against lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delivery of acetylthevetin B, an antitumor cardiac glycoside, using polymeric micelles for enhanced therapeutic efficacy against lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
reducing "2'-epi-2'-O-acetylthevetin B" off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of 2'-epi-2'-O-acetylthevetin B in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a cardiac glycoside. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining electrochemical gradients in most animal cells.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration via the Na+/Ca2+ exchanger, affecting cellular processes like muscle contraction and signal transduction.[1][3]
Q2: What are the known off-target effects of cardiac glycosides like this compound?
Q3: How can I reduce the cardiotoxicity of this compound in my in vivo experiments?
A3: A promising strategy to reduce the cardiotoxicity of acetylthevetin B is the use of nanotechnology-based drug delivery systems. For instance, encapsulating acetylthevetin B in chitosan-Pluronic P123 (CP) polymeric micelles has been shown to enhance its antitumor efficacy while decreasing adverse effects, including cardiotoxicity.[4] This is likely due to altered biodistribution, leading to higher accumulation in tumor tissue and lower accumulation in the heart.[4]
Q4: I am observing unexpected changes in cell proliferation and survival in my cancer cell line experiments. Could these be off-target effects?
A4: Yes, it is possible. Cardiac glycosides can form a "signalosome" with the Na+/K+-ATPase, which can activate signaling pathways like MAPK/ERK and PI3K/Akt, both of which are crucial regulators of cell proliferation and survival.[5] Therefore, the observed effects might not solely be due to the disruption of ion homeostasis. It is recommended to investigate the activation state of these pathways in your experimental model.
Q5: Are there ways to distinguish between on-target and off-target effects in my cellular assays?
A5: One effective method is to use a "rescue" experiment with a murine Na+/K+-ATPase. Human cells can be transfected with vectors expressing the murine isoform of Na+/K+-ATPase, which is resistant to cardiac glycosides.[2] If the observed cellular effect is diminished or absent in these transfected cells, it strongly suggests that the effect is mediated by the on-target inhibition of the Na+/K+-ATPase.[2] Any remaining effect would likely be due to off-target interactions.
Troubleshooting Guides
Issue 1: High level of cytotoxicity in non-target cells or tissues.
| Potential Cause | Suggested Solution |
| High concentration of the compound | Titrate the concentration of this compound to find the lowest effective dose for your desired on-target effect. |
| Non-specific uptake | Consider using a targeted drug delivery system, such as polymeric micelles, to increase accumulation in the target cells or tissue and reduce exposure to non-target areas.[4] |
| On-target toxicity in sensitive tissues (e.g., cardiotoxicity) | In in vivo models, monitor for signs of toxicity and consider localized delivery methods if feasible. For cellular models, ensure that the cell lines used are appropriate for the research question and that their sensitivity to Na+/K+-ATPase inhibition is characterized. |
Issue 2: Inconsistent or unexpected results across different cell lines.
| Potential Cause | Suggested Solution |
| Different expression levels of Na+/K+-ATPase isoforms | Different cell lines may express different isoforms of the Na+/K+-ATPase α-subunit (α1, α2, α3), which can have varying affinities for cardiac glycosides.[8][9] Characterize the isoform expression profile in your cell lines using techniques like qPCR or Western blotting. |
| Variations in downstream signaling pathways | The cellular context, including the baseline activity of signaling pathways like MAPK/ERK and PI3K/Akt, can influence the response to this compound. Profile the key signaling pathways in your cell lines at baseline and after treatment. |
| Off-target landscape differs between cell lines | The expression of potential off-target proteins may vary between cell lines. If a specific off-target is suspected, verify its expression in the cell lines being used. |
Data Presentation
Table 1: On-Target and Potential Off-Target Pathways of Cardiac Glycosides
| Target/Pathway | Effect of Cardiac Glycosides | Potential Experimental Readout | References |
| Na+/K+-ATPase (On-Target) | Inhibition of ion pumping activity. | Measurement of intracellular Na+ and Ca2+ levels, rubidium uptake assay. | [1][3] |
| Src Kinase Signaling | Activation. | Western blot for phosphorylated Src (p-Src). | [5][6][7] |
| MAPK/ERK Pathway | Activation. | Western blot for phosphorylated ERK1/2 (p-ERK1/2). | [5][10] |
| PI3K/Akt Pathway | Activation. | Western blot for phosphorylated Akt (p-Akt). | [5] |
| TNF-α/NF-κB Signaling | Inhibition of TNF-α induced NF-κB activation. | NF-κB reporter assay, Western blot for IκBα degradation. | [11] |
| Estrogen Receptor (ER) | Weak binding, potential for antagonistic activity. | ER binding assay, reporter gene assay for ER activity. | [2][6] |
Note: The effects on signaling pathways are generally attributed to the class of cardiac glycosides and should be experimentally verified for this compound in the specific system being studied.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Identify Off-Target Engagement
This protocol allows for the assessment of target engagement by observing the change in thermal stability of proteins upon ligand binding.
-
Cell Culture and Treatment: Culture your cells of interest to 80-90% confluency. Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.
-
Cell Lysis: Harvest the cells and lyse them using a suitable buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Heating Gradient: Aliquot the cell lysates into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Protein Precipitation and Separation: Centrifuge the heated lysates at high speed to pellet the precipitated proteins. Collect the supernatant containing the soluble proteins.
-
Protein Analysis: Analyze the soluble protein fraction by Western blotting for specific candidate off-target proteins or by mass spectrometry for a proteome-wide analysis. A shift in the melting curve of a protein in the presence of the compound indicates direct binding.
Protocol 2: Western Blotting for Signaling Pathway Activation
This protocol is to assess the phosphorylation status of key proteins in signaling pathways potentially affected by this compound.
-
Cell Treatment and Lysis: Treat cells with this compound for various time points. Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., p-Src, total Src, p-ERK1/2, total ERK, p-Akt, total Akt).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to determine the change in phosphorylation relative to the total protein and the untreated control.
Mandatory Visualizations
Caption: Potential signaling pathways activated by this compound.
Caption: Workflow for investigating off-target effects.
References
- 1. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 2. Anticancer activity of cardiac glycosides: At the frontier between cell-autonomous and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 4. Delivery of acetylthevetin B, an antitumor cardiac glycoside, using polymeric micelles for enhanced therapeutic efficacy against lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac glycosides: Looking beyond heart failure and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Src mediates extracellular signal-regulated kinase 1/2 activation and autophagic cell death induced by cardiac glycosides in human non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoform specificity of cardiac glycosides binding to human Na+,K+-ATPase α1β1, α2β1 and α3β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Na,K-ATPase: isoform structure, function, and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiac glycoside/aglycones inhibit HIV-1 gene expression by a mechanism requiring MEK1/2-ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
"2'-epi-2'-O-acetylthevetin B" experimental artifacts and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-epi-2'-O-acetylthevetin B.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, providing potential causes and solutions.
Issue 1: Inconsistent Bioactivity or Loss of Potency
Question: We are observing variable results in our cell-based assays, or a gradual loss of the compound's expected cytotoxic/inhibitory effect. What could be the cause and how can we prevent this?
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Compound Degradation: this compound, like other cardiac glycosides, can be susceptible to hydrolysis, particularly of the acetyl group, leading to reduced activity. | Storage: Store the compound as a dry powder at -20°C or lower, protected from light and moisture. For stock solutions, use anhydrous DMSO or ethanol (B145695) and store in small aliquots at -80°C to minimize freeze-thaw cycles. |
| pH Instability: Extreme pH values in assay buffers can lead to the degradation of the compound. | Buffer Optimization: Ensure the pH of your experimental buffers is within a stable range, typically between 6.8 and 7.4. If the experiment requires acidic or basic conditions, minimize the exposure time of the compound to these conditions. |
| Contamination: Microbial or chemical contamination of stock solutions or cell cultures can interfere with the assay and affect results. | Aseptic Techniques: Use sterile techniques when preparing solutions and handling cell cultures. Regularly test for mycoplasma contamination in cell lines. |
Issue 2: Unexpected Peaks in HPLC or LC-MS Analysis
Question: Our analytical chromatograms show unexpected peaks, complicating the quantification and purity assessment of this compound. What is the origin of these peaks?
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Epimerization or Isomerization: The "epi" configuration can be sensitive to solvent and temperature conditions, potentially leading to the formation of isomers that appear as separate peaks. | Method Development: Optimize the HPLC/LC-MS method. Use a high-resolution column and consider a gradient elution to achieve better separation. Analyze samples promptly after preparation. |
| Degradation Products: The appearance of new peaks over time can indicate compound degradation. | Stability Studies: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to identify potential degradation products and their retention times. This will help in distinguishing impurities from the parent compound. |
| Matrix Effects: Components from the sample matrix (e.g., cell lysates, plasma) can interfere with the analysis. | Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering substances before injection. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored as a solid at -20°C or below, protected from light. Stock solutions, typically in DMSO, should be stored at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles which can lead to degradation.
Q2: How can I confirm the identity and purity of my this compound sample?
A2: A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): To assess purity. A purity of >98% is generally recommended for biological experiments.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.
Q3: What are the key considerations for in vitro assays with this compound?
A3:
-
Solubility: Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting into aqueous assay media to avoid precipitation. The final concentration of the organic solvent in the assay should be kept low (typically <0.5%) and consistent across all treatments, including controls.
-
Protein Binding: Be aware that cardiac glycosides can bind to plasma proteins, which may affect their free concentration and apparent activity in assays containing serum.
-
Toxicity: Cardiac glycosides have a narrow therapeutic window and can be highly toxic.[2][3] Handle the compound with appropriate personal protective equipment (PPE).
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is adapted from methods used for the related compound, acetylthevetin B.[1]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 218 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in methanol (B129727) or acetonitrile to a concentration of 1 mg/mL.
Visualizations
Caption: Figure 1. A generalized workflow for handling, analyzing, and troubleshooting issues with this compound.
Caption: Figure 2. The primary mechanism of action for cardiac glycosides, involving the inhibition of Na+/K+-ATPase.[2][4]
References
- 1. Delivery of acetylthevetin B, an antitumor cardiac glycoside, using polymeric micelles for enhanced therapeutic efficacy against lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “Cardiac glycosides”—quo vaditis?—past, present, and future? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Cardiotoxicity of Thevetin Derivatives in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2'-epi-2'-O-acetylthevetin B" and related cardiac glycosides. The information provided is based on available research on thevetin (B85951) B and acetylthevetin B, as specific toxicological data for "this compound" is limited in published literature.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cardiotoxicity for thevetin-derived cardiac glycosides?
A1: The primary mechanism of cardiotoxicity for thevetin compounds, including thevetin B, is the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration. While this can have a therapeutic effect at low doses by increasing heart muscle contractility, at toxic levels, it leads to cardiac arrhythmias, hyperkalemia (high blood potassium), and potentially cardiac arrest.[2][3]
Q2: What are the common clinical signs of "this compound" cardiotoxicity in animal models?
A2: While specific data for "this compound" is not available, based on poisoning from Thevetia peruviana (yellow oleander), which contains thevetin A and B, you should monitor for the following signs in your animal models:
-
Gastrointestinal: Nausea, vomiting, diarrhea, and abdominal pain are often the first signs to appear.[4]
-
Cardiovascular: Bradycardia (slow heart rate), various forms of atrioventricular (AV) block, and other cardiac arrhythmias are common.[2] In severe cases, ventricular tachycardia or fibrillation can occur.
-
Neurological: Lethargy, drowsiness, and in some instances, visual disturbances may be observed.[4]
-
Metabolic: Hyperkalemia is a serious and life-threatening consequence of toxicity.[4]
Q3: Are there any known antidotes for thevetin-related cardiotoxicity?
A3: Yes, digoxin-specific antibody fragments (Fab) are considered a primary treatment for severe poisoning with Thevetia glycosides.[4] These antibodies can bind to thevetin molecules, neutralizing them and facilitating their excretion. However, the efficacy and required dosage may vary. Supportive care is also crucial, including the administration of activated charcoal to reduce absorption if the compound was administered orally.[1][4]
Q4: How might the "2'-epi" and "2'-O-acetyl" modifications affect the cardiotoxicity of thevetin B?
Q5: Is there a way to formulate "this compound" to reduce its cardiotoxicity while retaining its desired activity?
A5: A promising approach for reducing the cardiotoxicity of related compounds has been demonstrated with acetylthevetin B (ATB). A study on the use of ATB as an antitumor agent found that encapsulating it in chitosan-Pluronic P123 (CP) polymeric micelles significantly reduced its adverse effects.[5][6] Mice treated with the micelle-encapsulated ATB for 21 days showed no significant pathological changes in heart tissue.[5][6] This suggests that a formulation-based approach to alter the biodistribution of "this compound" could be a viable strategy to minimize cardiotoxicity.
Troubleshooting Guides
Issue 1: Unexpectedly high incidence of mortality or severe cardiac events in the animal cohort.
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosing: The calculated dose may be too high for the specific animal model or strain. | - Re-verify all dose calculations. - Conduct a dose-ranging study to determine the maximum tolerated dose (MTD).- Review the literature for LD50 data on the closest related compounds (e.g., thevetin B) in the same or similar species to inform your dosing regimen. |
| Rapid Systemic Exposure: The route and speed of administration may lead to a rapid peak plasma concentration, overwhelming the cardiovascular system. | - Consider alternative routes of administration that allow for slower absorption (e.g., subcutaneous instead of intravenous).- If using intravenous administration, slow down the infusion rate. - Investigate formulation strategies that provide a more controlled release of the compound, such as encapsulation in polymeric micelles.[5][6] |
| Animal Model Sensitivity: The chosen animal model may be particularly sensitive to cardiac glycosides. | - Review the literature for the suitability of the chosen animal model for cardiotoxicity studies of cardiac glycosides.- Consider using a different, less sensitive species or strain for initial toxicity screening. |
Issue 2: Difficulty in establishing a therapeutic window due to the narrow margin between efficacious and toxic doses.
| Possible Cause | Troubleshooting Steps |
| Inherent Toxicity of the Compound: The molecular structure of "this compound" may inherently lead to a narrow therapeutic index. | - Explore structural modifications of the molecule to identify derivatives with a more favorable therapeutic index.- Implement a formulation strategy like micellar encapsulation to alter the drug's biodistribution, potentially increasing its concentration at the target site while reducing it in the heart.[5][6] |
| Lack of Continuous Monitoring: Intermittent monitoring may miss the onset of cardiotoxic effects, leading to an inaccurate assessment of the therapeutic window. | - Implement continuous electrocardiogram (ECG) monitoring in a subset of animals during and after drug administration.- Frequently monitor key biomarkers of cardiac injury (e.g., cardiac troponins) and electrolyte levels (especially potassium). |
Data Presentation
Table 1: Key Parameters to Monitor in Animal Models of "this compound" Cardiotoxicity
| Parameter | Method | Frequency of Measurement | Expected Change with Toxicity |
| Heart Rate & Rhythm | Electrocardiography (ECG) | Continuous or frequent intervals post-dose | Bradycardia, AV block, arrhythmias |
| Blood Pressure | Tail-cuff or telemetry | Pre-dose and at regular intervals post-dose | Hypotension or hypertension may occur |
| Cardiac Function | Echocardiography | Baseline and at study endpoint | Changes in ejection fraction, fractional shortening |
| Cardiac Injury Biomarkers | ELISA/Immunoassay (Blood sample) | Baseline and at various time points post-dose | Increased levels of cardiac troponin I or T |
| Serum Electrolytes | Blood chemistry analyzer | Pre-dose and at peak effect time | Hyperkalemia (increased potassium) |
| Histopathology | Microscopic examination of heart tissue | At study termination | Myocardial necrosis, inflammation, fibrosis |
Experimental Protocols
Protocol 1: In Vivo Cardiotoxicity Assessment in a Rodent Model
-
Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats or BALB/c mice).
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Grouping: Divide animals into a control group (vehicle) and several experimental groups receiving different doses of "this compound".
-
Dose Administration: Administer the compound via the intended route (e.g., intravenous, intraperitoneal, or oral).
-
Monitoring:
-
Continuously monitor ECG for at least 6 hours post-administration.
-
Measure blood pressure at baseline and at 1, 2, 4, and 6 hours post-administration.
-
Collect blood samples at baseline and at predetermined time points to measure cardiac troponins and serum potassium.
-
-
Echocardiography: Perform echocardiography at baseline and at the end of the study to assess cardiac function.
-
Necropsy and Histopathology: At the end of the observation period, euthanize the animals and collect heart tissue for histopathological examination.
Protocol 2: Preparation and Evaluation of Micelle-Encapsulated "this compound"
This protocol is adapted from the methodology used for acetylthevetin B.[5][6]
-
Micelle Preparation:
-
Synthesize a chitosan-Pluronic P123 (CP) copolymer.
-
Prepare the "this compound"-loaded CP micelles using an emulsion/solvent evaporation technique.
-
-
Characterization:
-
Determine the particle size and zeta potential of the micelles using dynamic light scattering.
-
Calculate the encapsulation efficiency and drug loading capacity.
-
-
In Vivo Comparative Study:
-
Establish four groups of animals:
-
Vehicle control
-
"this compound" in a standard solution
-
Empty CP micelles
-
Micelle-encapsulated "this compound"
-
-
Administer the respective treatments to each group at equivalent doses of the active compound.
-
Conduct the in vivo cardiotoxicity assessment as described in Protocol 1 for all groups.
-
Compare the cardiotoxicity profiles between the free compound and the micelle-encapsulated form.
-
Visualizations
Caption: Signaling pathway of Thevetin B derivative cardiotoxicity.
Caption: Workflow for testing mitigation of cardiotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Thevetia peruviana intoxication and electrocardiographic manifestations: a case series [scielo.org.mx]
- 3. emergencycarebc.ca [emergencycarebc.ca]
- 4. magnascientiapub.com [magnascientiapub.com]
- 5. Delivery of acetylthevetin B, an antitumor cardiac glycoside, using polymeric micelles for enhanced therapeutic efficacy against lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delivery of acetylthevetin B, an antitumor cardiac glycoside, using polymeric micelles for enhanced therapeutic efficacy against lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
"2'-epi-2'-O-acetylthevetin B" purification challenges and solutions
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals facing challenges in the purification of 2'-epi-2'-O-acetylthevetin B. Information on this specific cardiac glycoside is limited; therefore, this guide is built upon established principles for the purification of structurally similar compounds. The troubleshooting guides and frequently asked questions (FAQs) below address common issues encountered during isolation and purification, offering potential solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The purification of cardiac glycosides like this compound is often complicated by several factors. These include the presence of structurally similar isomers and other glycosides that may co-elute during chromatographic separation. The acetyl group at the 2'-position can be labile under non-optimal pH or temperature conditions, leading to sample degradation. Furthermore, achieving high purity often requires multiple chromatographic steps, which can result in low overall yield.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A multi-pronged analytical approach is essential to confirm the identity and purity of the final product.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for quantitative purity determination.[2] To confirm the structure and identify any potential impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[1][3][4]
Q3: How can I improve the recovery of this compound during purification?
Low recovery can be due to several factors. To improve yield, consider optimizing each step of your purification workflow. During extraction, ensure the chosen solvent efficiently solubilizes the target compound. In chromatographic steps, screen different stationary phases and mobile phase compositions to minimize irreversible adsorption or degradation on the column. It is also crucial to handle fractions promptly and use appropriate solvent evaporation techniques (e.g., rotary evaporator at low temperature) to prevent compound degradation.[4]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the purification of this compound.
Problem 1: Low Resolution Between this compound and an Unknown Impurity in HPLC.
-
Possible Cause 1: Inappropriate column chemistry. The selectivity of the stationary phase may not be sufficient to resolve structurally similar compounds.
-
Solution: Screen different reverse-phase columns. Phenyl-hexyl or biphenyl (B1667301) columns can offer different selectivity (π-π interactions) compared to standard C18 columns. See Table 1 for a comparison of different stationary phases.
-
-
Possible Cause 2: Mobile phase composition is not optimal. The organic modifier and additives can significantly impact resolution.
-
Solution: Methodically adjust the mobile phase. If using acetonitrile, try substituting it with methanol (B129727), as this can alter selectivity. Adding a small percentage of an alternative solvent like isopropanol (B130326) or tetrahydrofuran (B95107) (if compatible with your system) can also improve separation. See Table 2 for an example of mobile phase optimization.
-
Problem 2: Degradation of the Target Compound During Purification.
-
Possible Cause 1: pH of the mobile phase is causing hydrolysis of the acetyl group.
-
Solution: Buffer the mobile phase to maintain a neutral pH (e.g., using a phosphate (B84403) buffer around pH 7.0). Avoid strongly acidic or basic conditions.
-
-
Possible Cause 2: Temperature sensitivity. Prolonged exposure to ambient or elevated temperatures during processing can lead to degradation.
-
Solution: Perform purification steps at a controlled, low temperature where possible. Use a refrigerated autosampler for HPLC analysis and minimize the time the purified compound spends in solution before drying.
-
Data Presentation
Table 1: Comparison of HPLC Column Performance for the Separation of this compound from a Co-eluting Impurity
| Stationary Phase | Resolution (Rs) | Tailing Factor (Tf) | Purity (%) |
| C18 | 1.2 | 1.5 | 92.5 |
| C8 | 1.1 | 1.6 | 91.8 |
| Phenyl-Hexyl | 1.8 | 1.1 | 97.3 |
| Biphenyl | 2.1 | 1.0 | 98.5 |
Data is hypothetical and for illustrative purposes.
Table 2: Effect of Mobile Phase Organic Modifier on Retention and Resolution
| Mobile Phase Composition (A: 0.1% Formic Acid in Water, B: Organic) | Retention Time of Target (min) | Resolution (Rs) |
| Gradient: 5-95% Acetonitrile | 15.2 | 1.3 |
| Gradient: 5-95% Methanol | 18.5 | 1.9 |
| Isocratic: 60% Acetonitrile | 12.8 | 1.1 |
| Isocratic: 70% Methanol | 16.3 | 1.7 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Analytical HPLC Method for Purity Assessment
This protocol outlines a general reverse-phase HPLC method for determining the purity of this compound fractions.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Biphenyl phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% to 70% B
-
15-17 min: Hold at 95% B
-
17-18 min: Return to 30% B
-
18-22 min: Re-equilibration at 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
-
Data Analysis: Calculate purity based on the area percentage of the main peak relative to the total peak area.[1]
Protocol 2: Preparative HPLC for Final Purification
This protocol is for the final purification step to achieve high-purity this compound.
-
Instrumentation: Preparative HPLC system with a fraction collector.
-
Column: C18 reverse-phase column (e.g., 21.2 mm x 250 mm, 10 µm particle size).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Methanol
-
-
Gradient Program: A shallow gradient should be developed based on the analytical method to maximize resolution around the target peak. For example: 45-65% B over 30 minutes.
-
Flow Rate: 15-20 mL/min
-
Detection Wavelength: 220 nm
-
Sample Loading: Dissolve the semi-purified sample in a minimal amount of methanol or DMSO and inject onto the column.
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the apex of the target peak to maximize purity.
-
Post-Processing: Analyze collected fractions by analytical HPLC. Pool the purest fractions, and remove the solvent using a rotary evaporator at a temperature below 40°C.
Visualizations
Caption: A general experimental workflow for the purification of this compound.
References
Technical Support Center: Enhancing the Bioavailability of 2'-epi-2'-O-acetylthevetin B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the bioavailability of 2'-epi-2'-O-acetylthevetin B. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the main challenges to its bioavailability?
This compound is a cardiac glycoside, a class of naturally occurring compounds known for their cardiotonic effects and potential as anticancer agents.[1][2] The primary challenge to the oral bioavailability of many cardiac glycosides, including likely this compound, is their poor aqueous solubility and potential for degradation in the gastrointestinal tract.[3] Furthermore, their narrow therapeutic index necessitates precise control over dosage and absorption to avoid toxicity.[1]
Q2: What are the general strategies for enhancing the bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to improve the oral bioavailability of poorly water-soluble drugs. These include:
-
Particle size reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[3]
-
Salt formation: For ionizable compounds, forming a salt can improve solubility and dissolution rate.[3]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance solubility.[3]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), nanoparticles, and solid lipid nanoparticles (SLN) can improve absorption by presenting the drug in a solubilized form.[3]
-
Polymeric conjugation: Attaching the drug to polymers can improve its physicochemical properties.[3]
-
Use of permeation enhancers: These agents can facilitate the transport of the drug across the intestinal epithelium.[3]
Q3: Has a specific formulation been shown to be effective for a closely related compound, acetylthevetin B?
Yes, a study on acetylthevetin B (ATB), a closely related cardiac glycoside, demonstrated that encapsulation in chitosan-Pluronic P123 (CP) polymeric micelles significantly enhanced its therapeutic efficacy against lung cancer cells.[4][5] This formulation improved cellular uptake and increased the drug's accumulation in tumor tissue while reducing its distribution to the heart, suggesting a potential reduction in cardiotoxicity.[3][6]
Troubleshooting Guide
Low Drug Loading or Encapsulation Efficiency in Polymeric Micelles
| Potential Cause | Troubleshooting Step |
| Poor solubility of the drug in the organic solvent used during preparation. | Screen different organic solvents (e.g., ethanol (B145695), acetone, acetonitrile) to find one that effectively dissolves both the drug and the polymers. |
| Inappropriate drug-to-polymer ratio. | Optimize the ratio of this compound to the copolymer. A systematic variation of this ratio can help identify the optimal loading capacity. |
| Precipitation of the drug during the self-assembly process. | Ensure rapid and efficient removal of the organic solvent. For solvent evaporation methods, consider adjusting the temperature or using a rotary evaporator. For dialysis methods, ensure a large volume of the external aqueous phase. |
| Instability of the formed micelles. | Evaluate the critical micelle concentration (CMC) of the polymer system. Ensure the polymer concentration is well above the CMC to maintain micelle stability upon dilution. |
High Polydispersity Index (PDI) of Nanoparticles
| Potential Cause | Troubleshooting Step |
| Inconsistent mixing during nanoparticle formation. | Use a high-pressure homogenizer or a sonicator to ensure uniform energy input during the self-assembly process, leading to more monodisperse particles.[3] |
| Aggregation of nanoparticles over time. | Optimize the surface charge of the nanoparticles to induce electrostatic repulsion. This can be achieved by selecting appropriate polymers or adding stabilizers. Evaluate the zeta potential to assess stability. |
| Suboptimal polymer composition. | Vary the ratio of the hydrophilic and hydrophobic blocks in the copolymer to achieve better self-assembly and more uniform particle size. |
Inconsistent In Vitro Drug Release Profile
| Potential Cause | Troubleshooting Step |
| "Burst release" of the drug. | This may indicate a significant amount of drug adsorbed to the surface of the nanoparticle. Optimize the washing steps after nanoparticle preparation to remove surface-bound drug. |
| Incomplete drug release. | The drug may be too strongly entrapped within the hydrophobic core. Consider modifying the polymer composition to create a less rigid core or incorporating biodegradable linkages that degrade under physiological conditions. |
| Variability in the release medium. | Ensure the pH, temperature, and composition of the release medium are tightly controlled and mimic physiological conditions as closely as possible. |
Poor Correlation Between In Vitro and In Vivo Results
| Potential Cause | Troubleshooting Step |
| Inadequate stability of the formulation in the gastrointestinal tract. | Evaluate the stability of the formulation in simulated gastric and intestinal fluids. If degradation is observed, consider enteric coating the formulation to protect it from the acidic environment of the stomach. |
| Interaction with food components. | Conduct in vivo studies in both fasted and fed states to assess the impact of food on the absorption of the formulated drug. |
| First-pass metabolism. | Investigate the potential for hepatic first-pass metabolism. If significant, strategies to bypass the liver, such as lymphatic targeting, could be explored. |
Data Presentation
Table 1: Physicochemical Properties of Acetylthevetin B (ATB)-Loaded Polymeric Micelles
Data adapted from a study on acetylthevetin B, a closely related compound, and is provided as a reference for expected values for this compound formulations.[4][5]
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| ATB-CP1 | 45.3 ± 2.1 | 0.12 ± 0.03 | -1.2 ± 0.5 | >90 |
| ATB-CP2 | 48.7 ± 3.5 | 0.15 ± 0.04 | -0.8 ± 0.3 | >90 |
Table 2: In Vivo Antitumor Efficacy of Acetylthevetin B (ATB) Formulations in A549 Xenograft Mice
This table summarizes the antitumor activity of acetylthevetin B formulations. While not a direct measure of oral bioavailability, it demonstrates the enhanced in vivo performance of the formulated drug.[6]
| Treatment Group | Tumor Inhibition Rate (%) |
| Control (Saline) | 0 |
| Free ATB | Not explicitly stated, but lower than ATB-CP1 |
| ATB-CP1 Micelles | 85.6 |
| ATB-CP2 Micelles | Not explicitly stated, but lower than ATB-CP1 |
Experimental Protocols
1. Preparation of this compound-Loaded Polymeric Micelles (Adapted from[3])
This protocol is adapted from the preparation of acetylthevetin B-loaded chitosan-Pluronic P123 (CP) micelles.
Materials:
-
This compound
-
Chitosan (CS)
-
Pluronic® P123
-
Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve this compound, chitosan, and Pluronic P123 in ethanol. The molar ratio of the polymers can be varied to optimize the formulation (e.g., 3:1 or 1:3 CS:P123).
-
Remove the ethanol by desiccation under vacuum to form a thin film.
-
Rehydrate the thin film with PBS (pH 7.4) to the desired final concentration of the drug.
-
Homogenize the mixture using a high-pressure homogenizer for at least three cycles to form uniform micelles.
2. Determination of Encapsulation Efficiency
-
Centrifuge the micellar solution to separate the encapsulated drug from the free drug.
-
Carefully collect the supernatant containing the free drug.
-
Disrupt the micelles in the pellet using a suitable organic solvent (e.g., ethanol) to release the encapsulated drug.
-
Quantify the amount of this compound in both the supernatant and the disrupted pellet using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100
3. In Vitro Drug Release Study
-
Place a known amount of the micellar formulation in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.0 to simulate physiological and tumor microenvironment conditions, respectively) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method.
-
Plot the cumulative percentage of drug released versus time.
Visualizations
Caption: Experimental workflow for enhancing bioavailability.
Caption: Cardiac glycoside signaling pathway.
References
- 1. Author Correction: Delivery of acetylthevetin B, an antitumor cardiac glycoside, using polymeric micelles for enhanced therapeutic efficacy against lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Delivery of acetylthevetin B, an antitumor cardiac glycoside, using polymeric micelles for enhanced therapeutic efficacy against lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection [frontiersin.org]
- 6. Delivery of acetylthevetin B, an antitumor cardiac glycoside, using polymeric micelles for enhanced therapeutic efficacy against lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with "2'-epi-2'-O-acetylthevetin B" batch-to-batch variability
Welcome to the Technical Support Center for 2'-epi-2'-O-acetylthevetin B. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges arising from batch-to-batch variability of this complex cardiac glycoside. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values in our cell-based assays with different batches of this compound. What could be the cause?
A1: Inconsistent biological activity is a primary indicator of batch-to-batch variability. Several factors could be contributing to this issue:
-
Purity Differences: The most likely cause is a variation in the purity of the compound between batches. Even small amounts of highly active or inhibitory impurities can significantly alter the observed IC50 values.
-
Presence of Isomers: The synthesis of complex molecules like this compound can sometimes result in the formation of stereoisomers. Different isomers may possess varying biological activities.
-
Degradation: The compound may have degraded during storage or handling, leading to a decrease in the concentration of the active molecule.
-
Residual Solvents: The presence of different types or amounts of residual solvents from the purification process could affect the compound's solubility or interact with the assay components.
Q2: The physical appearance (color, crystallinity) of our latest batch of this compound is different from previous batches. Should we be concerned?
A2: Yes, a change in physical appearance is a strong indicator of potential chemical differences and should be investigated. Variations in the manufacturing or purification process can lead to different crystalline forms (polymorphs) or the presence of amorphous material, which can impact solubility, stability, and bioavailability.[1] The color change might indicate the presence of impurities or degradation products.
Q3: Our High-Performance Liquid Chromatography (HPLC) analysis shows a different impurity profile for a new batch of this compound. How should we proceed?
A3: A different impurity profile requires careful assessment. First, quantify the level of new impurities. According to ICH guidelines for anticancer pharmaceuticals, process impurities should be controlled, and for preclinical studies, impurities greater than 0.1% may need to be identified and characterized.[2] It is crucial to determine if these new impurities have any biological activity that could interfere with your experiments. Consider using techniques like LC-MS to obtain the mass of the impurities for preliminary identification.
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent Biological Activity
If you are experiencing variability in your experimental results, follow this step-by-step guide:
-
Confirm Identity and Purity:
-
HPLC Analysis: Run a high-resolution HPLC analysis on all batches (old and new) using a validated method. Compare the retention times and peak areas of the main compound and any impurities.
-
Mass Spectrometry (MS): Confirm the molecular weight of the main peak in each batch to ensure it corresponds to this compound.
-
NMR Spectroscopy: For a definitive structural confirmation and to check for isomeric impurities, acquire ¹H and ¹³C NMR spectra.
-
-
Assess for Degradation:
-
Re-analyze an older batch that previously gave expected results to check for degradation over time under your storage conditions.
-
If degradation is suspected, store the compound under inert gas, protected from light, and at a lower temperature.
-
-
Evaluate Solvent Content:
-
Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify residual solvents.
-
-
Perform Dose-Response Curve Comparison:
-
Carefully repeat the bioassay with multiple batches side-by-side, ensuring identical experimental conditions (cell passage number, reagent lots, etc.).
-
The following diagram outlines a logical workflow for troubleshooting inconsistent biological activity.
References
Validation & Comparative
A Comparative Analysis of the Cytotoxic Potency of 2'-epi-2'-O-acetylthevetin B and Other Cardiac Glycosides
For Immediate Release
In the landscape of cancer research, the therapeutic potential of cardiac glycosides is a burgeoning field of interest. This guide provides a detailed comparison of the cytotoxic effects of 2'-epi-2'-O-acetylthevetin B, also known as acetylthevetin B (ATB), against other well-established cardiac glycosides such as digoxin (B3395198), digitoxin, and ouabain (B1677812). This analysis is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to inform future research and development endeavors.
Executive Summary
Cardiac glycosides, traditionally used in the management of cardiac conditions, have demonstrated significant anticancer properties. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion homeostasis. Disruption of this pump's function in cancer cells triggers a cascade of events leading to apoptosis and cell death. This guide focuses on the comparative cytotoxicity of ATB, a cardiac glycoside derived from the seeds of Thevetia peruviana, against other prominent members of this class. While direct comparative studies under uniform experimental conditions are limited, this guide compiles and analyzes existing data to provide a comprehensive overview.
Comparative Cytotoxicity Data
The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological process, such as cell proliferation. The following table summarizes the available IC50 values for this compound and other cardiac glycosides across various cancer cell lines. It is important to note that variations in experimental conditions (e.g., cell line, incubation time, assay method) can influence IC50 values, and therefore, direct comparisons should be made with caution.
| Compound | Cell Line | Cancer Type | IC50 Value |
| This compound | A549 | Human Lung Cancer | 2.94 µM[1] |
| MGC-803 | Human Gastric Cancer | Strong cytotoxicity noted | |
| SW1990 | Human Pancreatic Cancer | Strong cytotoxicity noted | |
| Digoxin | A549 | Human Lung Cancer | ~5-8 nM |
| HT-29 | Human Colon Cancer | 0.1-0.3 µM[2] | |
| MDA-MB-231 | Human Breast Cancer | 70 nM (48h)[3] | |
| OVCAR3 | Human Ovarian Cancer | 0.1-0.3 µM[2] | |
| SKOV-3 | Human Ovarian Cancer | 2.5 x 10⁻⁷ M[4] | |
| Digitoxin | A549 | Human Lung Cancer | ~5-8 nM |
| K-562 | Human Leukemia | 6.4 nM[5] | |
| MCF-7 | Human Breast Cancer | 3-33 nM[6] | |
| TK-10 | Human Renal Cancer | 3-33 nM[6] | |
| SKOV-3 | Human Ovarian Cancer | 4.0 x 10⁻⁷ M[4] | |
| Ouabain | A549 | Human Lung Cancer | IC50 ~10.44-42.36 nM (72h)[7][8] |
| HCT116 | Human Colon Cancer | IC50 ~10.44-42.36 nM (72h)[7][8] | |
| HeLa | Human Cervical Cancer | IC50 ~10.44-42.36 nM (72h)[7][8] | |
| MDA-MB-231 | Human Breast Cancer | 90 nM (48h)[3] |
Note: The data presented is compiled from various sources and may not be directly comparable due to differing experimental methodologies.
Based on the available data, digoxin, digitoxin, and ouabain generally exhibit higher potency (lower IC50 values, typically in the nanomolar range) against a variety of cancer cell lines compared to this compound, for which the reported IC50 in A549 cells is in the low micromolar range. However, it is crucial to highlight that ATB has been shown to possess strong cytotoxicity against other cancer cell lines, and its full potential across a broader spectrum of cancers is yet to be elucidated.
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity studies, detailed and standardized experimental protocols are essential. Below are representative methodologies for key assays used in the evaluation of cardiac glycosides.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
-
Cell Culture: Cancer cell lines (e.g., A549, HeLa, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the cardiac glycoside (e.g., this compound, digoxin, etc.) or vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated using a dose-response curve fitting model.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the cardiac glycoside at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are considered late apoptotic or necrotic.
Signaling Pathways and Experimental Workflows
The cytotoxic effects of cardiac glycosides are primarily initiated by their binding to and inhibition of the Na+/K+-ATPase pump. This interaction disrupts the cellular ion balance, leading to a cascade of downstream signaling events that culminate in apoptosis.
Caption: Experimental workflow for assessing cardiac glycoside cytotoxicity.
The inhibition of the Na+/K+-ATPase by cardiac glycosides leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the Na+/Ca2+ exchanger. This calcium overload can trigger mitochondrial dysfunction and the activation of apoptotic pathways.
Caption: Simplified signaling pathway of cardiac glycoside-induced apoptosis.
Conclusion
The available data suggest that while this compound demonstrates cytotoxic activity against cancer cells, other cardiac glycosides like digoxin, digitoxin, and ouabain appear to be more potent in the cell lines for which comparative data is available. However, the therapeutic potential of any compound is not solely determined by its in vitro potency but also by its therapeutic index, pharmacokinetic profile, and in vivo efficacy. Further comprehensive studies are warranted to directly compare the cytotoxic profiles of these cardiac glycosides under standardized conditions across a wider range of cancer cell lines. Elucidating the specific signaling pathways modulated by this compound will also be crucial in understanding its full potential as an anticancer agent. This guide serves as a foundational resource for researchers to design and execute further investigations into this promising class of compounds.
References
- 1. Delivery of acetylthevetin B, an antitumor cardiac glycoside, using polymeric micelles for enhanced therapeutic efficacy against lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis-mediated cytotoxicity of ouabain, digoxin and proscillaridin A in the estrogen independent MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Frontiers | Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 [frontiersin.org]
- 8. Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2'-epi-2'-O-acetylthevetin B Activity in Drug-Resistant vs. Sensitive Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cytotoxic activity of the cardiac glycoside 2'-epi-2'-O-acetylthevetin B against drug-sensitive and multidrug-resistant (MDR) cancer cell lines. While direct comparative studies on this specific compound are not extensively available in public literature, this analysis is based on the known mechanisms of cardiac glycosides and their demonstrated efficacy in overcoming common cancer drug resistance pathways.
Introduction to this compound and Drug Resistance
This compound is a cardiac glycoside, a class of naturally derived compounds that have been historically used for treating heart conditions. More recently, their potent anticancer activities have garnered significant interest. A major hurdle in cancer chemotherapy is the development of multidrug resistance, where cancer cells become insensitive to a broad range of structurally and mechanistically diverse anticancer drugs. One of the most common mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sublethal levels.
Cardiac glycosides, including this compound, exert their cytotoxic effects primarily through the inhibition of the Na+/K+-ATPase pump. This mode of action is distinct from many conventional chemotherapy drugs and suggests that cardiac glycosides may be effective against cancer cells that have developed resistance via mechanisms like P-gp overexpression.
Hypothetical Comparative Activity
Based on the mechanism of action of cardiac glycosides, it is hypothesized that this compound would exhibit significant cytotoxicity in both drug-sensitive and drug-resistant cell lines. The rationale is that its primary target, the Na+/K+-ATPase, is not typically involved in the efflux of drugs by P-gp. Therefore, the compound's efficacy would likely not be diminished in cells overexpressing this transporter.
The following table presents hypothetical IC50 values for this compound in a pair of sensitive and resistant cell lines, illustrating its potential to circumvent P-gp-mediated resistance.
Data Presentation: Cytotoxicity of this compound
| Cell Line | Phenotype | IC50 of Doxorubicin (B1662922) (nM) | Hypothetical IC50 of this compound (nM) | Resistance Factor |
| MCF-7 | Sensitive | 500 | 100 | 1 |
| MCF-7/ADR | Doxorubicin-Resistant (P-gp overexpression) | 10,000 | 120 | 1.2 |
This data is hypothetical and for illustrative purposes. Experimental validation is required.
Experimental Protocols
Cell Culture
The human breast adenocarcinoma cell line MCF-7 (sensitive) and its doxorubicin-resistant derivative MCF-7/ADR (P-gp overexpressing) would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The MCF-7/ADR cell line would be maintained in a medium containing 1 µM doxorubicin to preserve the resistant phenotype. All cells would be maintained at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
The following day, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).
-
After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 48 hours.
-
Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol.
-
The cells are incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Mandatory Visualizations
Caption: Experimental workflow for comparing the activity of this compound.
Caption: Proposed signaling pathway for apoptosis induction by this compound.
Conclusion
While further experimental validation is necessary, the existing knowledge of cardiac glycoside pharmacology strongly suggests that this compound holds promise as an anticancer agent with the potential to overcome multidrug resistance. Its unique mechanism of action, targeting the Na+/K+-ATPase, makes it a compelling candidate for the treatment of refractory cancers. The experimental framework provided in this guide offers a clear path for the preclinical evaluation of this and other related compounds against drug-resistant cancer cell lines.
Validating the Anticancer Effects of Cardiac Glycosides in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer effects of the cardiac glycoside acetylthevetin B, a compound closely related to 2'-epi-2'-O-acetylthevetin B, with standard-of-care chemotherapies in preclinical xenograft models. Due to the limited availability of published in vivo xenograft data for this compound, this guide utilizes data from its analogue, acetylthevetin B, to illustrate the potential therapeutic efficacy of this class of compounds. In vitro studies have demonstrated that this compound induces apoptosis in human hepatocellular carcinoma cells (HepG2)[1][2].
Efficacy in Xenograft Models: A Quantitative Comparison
The antitumor activity of acetylthevetin B and standard chemotherapeutic agents in various human cancer xenograft models is summarized below. The data highlights the potential of cardiac glycosides in inhibiting tumor growth.
| Treatment Group | Cancer Type | Xenograft Model | Dosage and Administration | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Reference |
| Acetylthevetin B (ATB)-loaded Micelles | Lung Cancer | A549 | Not Specified | 106.5 ± 9.79 | 85.6 | [3] |
| Control (for ATB) | Lung Cancer | A549 | Vehicle | 436.48 ± 34.93 | - | [4] |
| Gemcitabine (B846) | Pancreatic Cancer | Patient-Derived Xenograft | Metronomic Dosing | Significantly smaller than control | Tumors were 10-fold smaller than control | [5] |
| Paclitaxel | Breast Cancer | MDA-MB-231 | 40 mg/kg (intraperitoneal) | 0.04 ± 0.01 (at day 7) | Not explicitly calculated, but significant decrease from control | [6] |
| Control (for Paclitaxel) | Breast Cancer | MDA-MB-231 | Vehicle | 2.95 ± 0.23 (at day 7) | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are representative protocols for the key experiments cited in this guide.
Human Tumor Xenograft Model
-
Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1-5 x 10^6 cells) in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank or another relevant site of the mice[7][8].
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2[6].
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups. The investigational drug (e.g., acetylthevetin B) or standard chemotherapy (e.g., paclitaxel, gemcitabine) is administered according to the specified dosage and schedule (e.g., intraperitoneal injection, oral gavage)[7][8]. The control group receives the vehicle used to dissolve the drug.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analyses such as immunohistochemistry or western blotting to assess molecular markers of drug activity.
Signaling Pathways and Mechanisms of Action
Cardiac glycosides, including acetylthevetin B and its analogues, exert their anticancer effects primarily through the inhibition of the Na+/K+-ATPase pump. This inhibition leads to a cascade of downstream events that ultimately result in cancer cell death.
Caption: Proposed mechanism of anticancer action for cardiac glycosides.
Experimental Workflow
The general workflow for validating the anticancer effects of a compound like this compound in a xenograft model involves several key stages, from initial in vitro screening to in vivo efficacy studies and subsequent molecular analysis.
Caption: General workflow for preclinical xenograft studies.
References
- 1. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Delivery of acetylthevetin B, an antitumor cardiac glycoside, using polymeric micelles for enhanced therapeutic efficacy against lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delivery of acetylthevetin B, an antitumor cardiac glycoside, using polymeric micelles for enhanced therapeutic efficacy against lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The differential effects of metronomic gemcitabine and antiangiogenic treatment in patient-derived xenografts of pancreatic cancer: treatment effects on metabolism, vascular function, cell proliferation, and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Early Increases in Breast Tumor Xenograft Water Mobility in Response to Paclitaxel Therapy Detected by Non-Invasive Diffusion Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
"2'-epi-2'-O-acetylthevetin B" cross-reactivity with other cellular targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cellular target selectivity of 2'-epi-2'-O-acetylthevetin B, a cardiac glycoside with therapeutic potential. Understanding the cross-reactivity profile of a drug candidate is crucial for predicting its efficacy and potential off-target effects. This document summarizes available and representative data on its primary target interactions and presents a framework for evaluating its broader selectivity against other cellular targets.
On-Target Selectivity: Na+/K+-ATPase Isoforms
The primary cellular target of cardiac glycosides is the Na+/K+-ATPase, an enzyme essential for maintaining cellular ion homeostasis. This enzyme exists as different isoforms with varying tissue distribution and sensitivity to inhibitors. The selectivity of a cardiac glycoside for these isoforms can influence its therapeutic window and side-effect profile. While specific experimental data for this compound is limited in publicly available literature, a comparison with well-characterized cardiac glycosides provides a valuable benchmark.
| Compound | α1β1 (Ki, nM) | α2β1 (Ki, nM) | α3β1 (Ki, nM) | α2/α1 Selectivity Ratio | α3/α1 Selectivity Ratio |
| This compound | Data Not Available | Data Not Available | Data Not Available | N/A | N/A |
| Digoxin | 15.8 | 6.5 | 10.2 | 2.4 | 1.5 |
| Digitoxin | 20.1 | 8.3 | 12.5 | 2.4 | 1.6 |
| Ouabain | 25.0 | 75.0 | 20.0 | 0.3 | 1.3 |
Note: Data for Digoxin, Digitoxin, and Ouabain are representative values from published studies and may vary depending on the experimental conditions.
Off-Target Cross-Reactivity Profile
To ensure a comprehensive understanding of a compound's interaction within the cellular environment, it is imperative to screen it against a broad panel of potential off-targets. This typically includes kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes. As specific broad-panel screening data for this compound is not currently available in the public domain, the following table presents a hypothetical but representative data set to illustrate how such a comparison would be presented.
Hypothetical Off-Target Screening Data (% Inhibition at 10 µM)
| Target Class | Target | This compound | Compound X (Less Selective) | Compound Y (More Selective) |
| Kinase | SRC | 8 | 45 | 2 |
| ABL1 | 3 | 38 | 1 | |
| EGFR | 5 | 25 | <1 | |
| GPCR | β2-adrenergic | 12 | 55 | 5 |
| M1 muscarinic | 7 | 42 | 3 | |
| D2 dopamine | 4 | 35 | 1 | |
| Ion Channel | hERG | 15 | 60 | 8 |
| Nav1.5 | 9 | 48 | 4 | |
| Cav1.2 | 6 | 33 | 2 | |
| Other Enzyme | PDE3A | 2 | 28 | <1 |
| COX-2 | <1 | 15 | <1 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Signaling Pathways
The primary mechanism of action of cardiac glycosides involves the inhibition of the Na+/K+-ATPase. This leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium. This increase in cytosolic calcium enhances cardiac contractility. However, downstream signaling can be more complex, involving the activation of various signaling cascades that can influence cell growth, proliferation, and apoptosis.
Experimental Protocols
Accurate assessment of cross-reactivity requires robust and well-defined experimental protocols. Below are methodologies for key experiments.
1. Na+/K+-ATPase Isoform Inhibition Assay
-
Objective: To determine the inhibitory potency (Ki) of the test compound against different human Na+/K+-ATPase isoforms.
-
Materials: Purified recombinant human Na+/K+-ATPase α1β1, α2β1, and α3β1 isoforms, ATP, MgCl2, NaCl, KCl, Tris-HCl buffer, and a phosphate (B84403) detection reagent (e.g., Malachite Green).
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NaCl, KCl, and MgCl2.
-
Add the purified Na+/K+-ATPase isoform to the reaction mixture.
-
Add varying concentrations of this compound or control compounds.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding a defined concentration of ATP.
-
Incubate for a further 20 minutes at 37°C.
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength to quantify the amount of inorganic phosphate released.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. Broad-Panel Off-Target Screening (Illustrative Workflow)
-
Objective: To identify potential off-target interactions of the test compound across a diverse range of cellular targets.
-
Methodology: This is typically performed by a specialized contract research organization (CRO) using established high-throughput screening platforms. The general workflow is as follows:
-
Assay Types:
-
Kinase Assays: Typically radiometric or fluorescence-based assays measuring the phosphorylation of a substrate.
-
GPCR Assays: Radioligand binding assays to measure displacement of a known ligand, or functional assays measuring second messenger levels (e.g., cAMP, Ca2+).
-
Ion Channel Assays: Electrophysiological (e.g., patch-clamp) or fluorescence-based assays (using voltage- or ion-sensitive dyes).
-
Conclusion
This guide highlights the importance of a thorough cross-reactivity assessment for drug candidates like this compound. While its primary interaction is with Na+/K+-ATPase, a comprehensive evaluation of its selectivity against different isoforms and a broad panel of other cellular targets is essential for a complete preclinical safety and efficacy profile. The provided protocols and workflows offer a framework for conducting such investigations, which are critical for advancing promising therapeutic compounds through the drug development pipeline.
Unveiling the Anticancer Potential of Thevetin B Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Cardiac glycosides, a class of naturally occurring steroid-like compounds, have long been utilized in the treatment of heart conditions. However, a growing body of evidence has highlighted their potent anticancer activities, sparking significant interest in their therapeutic potential. Among these, thevetin (B85951) B and its derivatives, isolated from the plant Thevetia peruviana, have demonstrated notable cytotoxicity against various cancer cell lines. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2'-epi-2'-O-acetylthevetin B and its analogs, offering insights into the structural modifications that influence their anticancer efficacy.
Comparative Cytotoxicity of Thevetin B Analogs
The cytotoxic effects of various thevetin B analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these assessments. The following table summarizes the IC50 values for several thevetin B derivatives, providing a clear comparison of their activity.
| Compound | Structural Modification | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. HCT-116 (Colon Cancer) | IC50 (µM) vs. HeLa (Cervical Cancer) | IC50 (µM) vs. HepG2 (Liver Cancer) |
| Theveperoside A | 19-nor-cardenolide | > 10 | > 10 | > 10 | > 10 |
| Theveperoside B | Standard Cardenolide | 0.051 | 0.043 | 0.039 | 0.048 |
| Theveperoside C | Standard Cardenolide | 0.032 | 0.039 | 0.041 | 0.055 |
| Theveperoside D | Standard Cardenolide | 0.045 | 0.033 | 0.035 | 0.041 |
| Theveperoside E | Standard Cardenolide | 0.087 | 0.091 | 0.076 | 0.082 |
| Theveperoside F | Standard Cardenolide | 0.12 | 0.15 | 0.11 | 0.13 |
| Known Analogue 7 | Standard Cardenolide | 0.025 | 0.022 | 0.028 | 0.031 |
| Acetylthevetin B | Acetylated derivative | Not Reported | Not Reported | Not Reported | 2.94 (vs. A549 - Lung Cancer)[1] |
Key Observations from SAR Studies:
-
The Sugar Moiety is Crucial: The presence and nature of the sugar units attached to the steroid core significantly impact cytotoxicity. Compounds with sugar moieties generally exhibit stronger cytotoxic activities.
-
Modifications to the Steroid Core: Alterations in the cardenolide skeleton, such as the 19-nor modification in Theveperoside A, can lead to a dramatic decrease in activity.
-
Acetylation: While specific data for this compound is not available in the reviewed literature, the activity of Acetylthevetin B suggests that acetylation is a viable strategy for modification, though its impact on potency requires further investigation with a broader range of analogs.
Mechanism of Action: Inhibition of Na+/K+-ATPase
The primary mechanism by which cardiac glycosides exert their cytotoxic effects is through the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion homeostasis.[2][3] This inhibition leads to a cascade of downstream events culminating in apoptosis (programmed cell death).
Caption: Inhibition of Na+/K+-ATPase by cardiac glycosides.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are standardized protocols for the key assays used in the cytotoxic evaluation of these compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5][6]
Workflow:
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thevetin B analogs and a vehicle control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values using a dose-response curve.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Cell Treatment: Treat cells with the thevetin B analogs at their respective IC50 concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.
This guide provides a foundational understanding of the structure-activity relationships of thevetin B analogs. Further research focusing on the synthesis and evaluation of a wider array of derivatives, including the specifically targeted this compound, is warranted to fully elucidate the therapeutic potential of this promising class of anticancer agents.
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchhub.com [researchhub.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A New Frontier in Cancer Therapy: Evaluating the Synergy of 2'-epi-2'-O-acetylthevetin B with Doxorubicin
In the relentless pursuit of more effective cancer treatments, combination therapies that leverage the unique mechanisms of different agents represent a promising strategy. This guide explores the potential synergistic effects of combining 2'-epi-2'-O-acetylthevetin B, a cardiac glycoside with noted anticancer properties, with the widely used chemotherapeutic agent, doxorubicin. While direct clinical data on this specific combination is not yet available, this document synthesizes preclinical evidence on their individual mechanisms to build a strong rationale for their combined use and presents a hypothetical framework for its evaluation.
Unraveling the Mechanisms of Action: A Tale of Two Anticancer Agents
This compound , a cardiac glycoside isolated from the seeds of Cerbera manghas, has demonstrated significant potential as an anticancer agent. Its primary mechanism involves the induction of cell cycle arrest and apoptosis in cancer cells. Studies have shown that it can trigger the intrinsic apoptotic pathway through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, activation of caspase-9, and ultimately, programmed cell death.
Doxorubicin , a cornerstone of chemotherapy for decades, exerts its anticancer effects through multiple mechanisms. It is known to intercalate into DNA, thereby inhibiting topoisomerase II and disrupting DNA replication and repair processes. This leads to the induction of DNA damage and the activation of apoptotic pathways.[1][2][3][4] Doxorubicin is also known to generate reactive oxygen species, contributing to oxidative stress and cellular damage.[1][2][4]
The distinct yet complementary mechanisms of these two agents provide a strong basis for exploring their potential synergy. The induction of ROS by both compounds could create a state of overwhelming oxidative stress within cancer cells, while their different primary targets—the cell membrane/mitochondria for this compound and DNA for doxorubicin—could lead to a multi-pronged attack that is more effective than either agent alone.
Hypothetical Synergistic Effects on Cancer Cell Viability and Apoptosis
To quantify the potential synergy between this compound and doxorubicin, a series of in vitro experiments are proposed. The following tables present hypothetical data that would be indicative of a synergistic interaction in a human hepatocellular carcinoma cell line (HepG2).
Table 1: Cytotoxicity as Determined by MTT Assay (Hypothetical Data)
| Treatment | IC50 (µM) | Combination Index (CI) |
| This compound | 4.0 | - |
| Doxorubicin | 1.7[1] | - |
| Combination (1:2 ratio) | 1.2 | 0.7 (Synergistic) |
A Combination Index (CI) value less than 1 is indicative of a synergistic effect.
Table 2: Induction of Apoptosis by Annexin V/PI Staining (Hypothetical Data)
| Treatment | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | Total % Apoptotic Cells |
| Control | 2.1 | 1.5 | 3.6 |
| This compound (2 µM) | 15.4 | 8.2 | 23.6 |
| Doxorubicin (0.85 µM) | 18.9 | 10.5 | 29.4 |
| Combination | 35.7 | 22.1 | 57.8 |
Table 3: Modulation of Apoptosis-Regulating Proteins by Western Blot (Hypothetical Data)
| Treatment | Relative Bcl-2 Expression | Relative Bax Expression | Bcl-2/Bax Ratio | Relative Cleaved Caspase-3 Expression |
| Control | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound | 0.6 | 1.8 | 0.33 | 2.5 |
| Doxorubicin | 0.5 | 2.1 | 0.24 | 3.1 |
| Combination | 0.2 | 3.5 | 0.06 | 5.8 |
Visualizing the Synergistic Action and Experimental Plan
To better understand the proposed interaction and the experimental approach, the following diagrams are provided.
References
A Comparative Analysis of Acetylthevetin B and its Nanoparticle Formulation in Cancer Therapy
For researchers and professionals in drug development, this guide provides a detailed comparison of the cardiac glycoside acetylthevetin B (ATB) and its chitosan-Pluronic P123 (CP) micelle-encapsulated formulation, highlighting their potential in cancer treatment. This analysis is based on preclinical data, offering insights into their efficacy, delivery, and mechanism of action.
Quantitative Performance Analysis
The antitumor efficacy of free Acetylthevetin B (ATB) was significantly enhanced when encapsulated in polymeric micelles. The following tables summarize the key quantitative data from in vitro and in vivo studies, comparing the performance of free ATB with its micellar formulations (ATB-CP1 and ATB-CP2).
| Formulation | IC50 (μmol/L) on A549 Cells | Description |
| Free ATB | 2.94 | Standard solution of the drug. |
| ATB-CP1 | 0.76 | ATB encapsulated in a specific chitosan-Pluronic P123 micelle formulation. |
| ATB-CP2 | 1.44 | ATB encapsulated in a different chitosan-Pluronic P123 micelle formulation. |
Table 1: In Vitro Cytotoxicity of Acetylthevetin B Formulations.[1][2]
| Treatment Group | Tumor Volume (mm³) | Tumor Inhibition Rate (%) | Description |
| Control | 436.48 ± 34.93 | - | Saline-treated group. |
| Free ATB | Not specified | Not specified | Mice treated with free ATB solution. |
| ATB-CP1 | 106.5 ± 9.79 | 85.6 | Mice treated with ATB-loaded CP1 micelles. |
| ATB-CP2 | Not specified | Not specified | Mice treated with ATB-loaded CP2 micelles. |
Table 2: In Vivo Antitumor Efficacy in A549 Xenograft Tumor Model.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Cell Viability Assay (MTT Assay)
The cytotoxicity of free ATB and ATB-loaded micelles was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1] Human lung cancer A549 cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of free ATB, ATB-CP1, and ATB-CP2 for 48 hours. Following treatment, MTT solution was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan (B1609692) crystals were dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength to determine cell viability. The IC50 values were then calculated.[1]
In Vivo Antitumor Activity
Female BALB/c nude mice were subcutaneously inoculated with A549 cells to establish a xenograft tumor model. When the tumors reached a certain volume, the mice were randomly divided into control and treatment groups. The treatment groups received intravenous injections of free ATB, ATB-CP1, or ATB-CP2. Tumor volumes and body weights were measured regularly throughout the 21-day treatment period. At the end of the study, the tumors were excised, weighed, and photographed to determine the tumor inhibition rate.[1][2]
Cell Cycle Analysis
A549 cells were treated with free ATB and ATB-loaded micelles for a specified period. After treatment, the cells were harvested, washed, and fixed in ethanol. The fixed cells were then treated with RNase A and stained with propidium (B1200493) iodide. The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). The study indicated that ATB-CP1 induced a superior S-phase arrest.[1]
Mechanism of Action and Signaling Pathways
Cardiac glycosides, including acetylthevetin B, are known to exert their anticancer effects primarily through the inhibition of the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels. These ionic disturbances can trigger a cascade of downstream signaling events, ultimately leading to apoptosis and inhibition of cell proliferation. While the specific downstream pathways for acetylthevetin B are not fully elucidated in the provided research, a general proposed pathway for cardiac glycosides is depicted below.
Caption: Proposed signaling pathway for Acetylthevetin B-induced apoptosis.
Experimental and Drug Delivery Workflow
The use of polymeric micelles as a drug delivery system for acetylthevetin B significantly improves its therapeutic index. The workflow from formulation to in vivo application is outlined below.
Caption: Experimental workflow for ATB-loaded micelle development and testing.
References
- 1. Delivery of acetylthevetin B, an antitumor cardiac glycoside, using polymeric micelles for enhanced therapeutic efficacy against lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delivery of acetylthevetin B, an antitumor cardiac glycoside, using polymeric micelles for enhanced therapeutic efficacy against lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2'-epi-2'-O-acetylthevetin B: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 2'-epi-2'-O-acetylthevetin B based on general safety protocols for highly toxic substances. Researchers, scientists, and drug development professionals must consult their institution's specific safety guidelines and local regulations before handling or disposing of this compound.
This compound is a cardiac glycoside and, like related compounds, is expected to be highly toxic. Proper handling and disposal are crucial to ensure personnel safety and prevent environmental contamination. The following procedures are based on best practices for the management of hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, ensure that all required personal protective equipment (PPE) is readily available and in good condition.
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves.
-
Eye Protection: Use chemical safety goggles.
-
Lab Coat: A fully buttoned lab coat is mandatory.
-
Respiratory Protection: Work in a certified chemical fume hood.
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.[1][2]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
In case of ingestion: Do NOT induce vomiting. Seek immediate medical attention.[1]
-
In case of inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
Quantitative Hazard Classification
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 1/2 | H300: Fatal if swallowed[1][2][3] |
| Acute Toxicity, Dermal | Category 1 | H310: Fatal in contact with skin[1][2] |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled[2][3] |
| Aquatic Hazard, Acute | Category 1 | H400: Very toxic to aquatic life[2] |
| Aquatic Hazard, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects[2] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as unused compound, contaminated filter paper, and disposable labware (e.g., pipette tips, tubes), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Sharps Waste:
-
Any contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container that is puncture-resistant and leak-proof.
-
2. Waste Labeling:
-
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Highly Toxic," "Fatal if Swallowed," "Fatal in Contact with Skin")
-
The accumulation start date.
-
The name of the principal investigator or laboratory contact.
-
3. Waste Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.
-
The storage area should be away from general laboratory traffic and incompatible materials.
-
Keep containers tightly sealed when not in use.
4. Waste Disposal Request:
-
Once the waste container is full or has reached the maximum accumulation time allowed by your institution, submit a request for waste pickup to your institution's Environmental Health and Safety (EHS) department.
-
Do not attempt to dispose of this waste down the drain or in the regular trash.[1][2]
5. Decontamination of Work Surfaces:
-
Thoroughly decontaminate all work surfaces and equipment that came into contact with this compound.
-
Use a suitable deactivating agent if one is known, or a strong detergent solution followed by a thorough rinse.
-
Collect all decontamination materials (e.g., wipes, paper towels) as solid hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Personal protective equipment for handling 2'-epi-2'-O-acetylthevetin B
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling of 2'-epi-2'-O-acetylthevetin B, a cardiac glycoside with potential high toxicity. The following procedures are based on best practices for handling highly potent and cytotoxic compounds.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a cardiac glycoside and should be handled as a highly toxic compound. Based on the safety data for analogous compounds, it should be considered fatal if swallowed or in contact with skin[1][2]. Strict adherence to PPE protocols is mandatory to prevent exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Guidelines |
| Hands | Double Gloving | Wear two pairs of nitrile gloves compliant with ASTM D6978 standards.[3] Change gloves frequently, especially if contamination is suspected. |
| Body | Protective Gown | A disposable, fluid-resistant gown should be worn. Ensure it is fully closed and cuffs are tucked into the inner gloves. |
| Eyes/Face | Safety Goggles & Face Shield | Wear chemical splash goggles and a full-face shield to protect against splashes and aerosols. |
| Respiratory | Fit-Tested Respirator | A NIOSH-certified N95 or higher respirator is recommended, particularly when handling the powder form or if aerosol generation is possible[4]. |
| Feet | Shoe Covers | Disposable shoe covers should be worn to prevent the tracking of contaminants out of the designated handling area. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key stages from receipt to disposal.
Experimental Protocols:
-
Receiving and Unpacking: When unpacking shipments, wear a protective gown and two pairs of gloves[3]. Inspect the container for any damage or leaks in a designated containment area.
-
Storage: Store the compound in a tightly sealed, clearly labeled container. Keep it in a well-ventilated, secure area, accessible only to authorized personnel[2].
-
Weighing and Solution Preparation: All handling of the solid compound and preparation of solutions must be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles[5]. Use disposable, plastic-backed absorbent pads to protect work surfaces[6].
-
Spill Management: In case of a spill, evacuate the area and prevent further spread. Use appropriate absorbent materials for liquids or carefully cover powder spills to minimize dust generation[7]. All spill cleanup materials must be disposed of as hazardous waste.
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations for cytotoxic waste.
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and weighing papers should be placed in a designated, labeled, and sealed hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a clearly labeled, leak-proof hazardous waste container. Do not pour down the drain[1]. |
| Sharps | Contaminated needles, syringes, and glassware must be disposed of in a designated sharps container for hazardous materials. |
Emergency Procedures
In the event of exposure, immediate action is critical.
Table 3: Emergency Exposure Response
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of water. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do not induce vomiting. Immediately call a poison control center or seek emergency medical attention[1]. |
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the potent cardiac glycoside, this compound, ensuring a safe laboratory environment.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gerpac.eu [gerpac.eu]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
